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((E)-3-Chloro-1-methylpropenyl)trimethylsilane Documentation Hub

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  • Product: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane
  • CAS: 116399-78-1

Core Science & Biosynthesis

Foundational

Mechanism of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane in cross-coupling reactions

Foreword: The Strategic Value of Bifunctional Reagents in Modern Synthesis In the landscape of contemporary organic synthesis, the pursuit of efficiency and elegance drives the development of novel reagents and methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Bifunctional Reagents in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency and elegance drives the development of novel reagents and methodologies. Bifunctional molecules, those possessing multiple reactive centers, are of paramount importance as they offer pathways to complex molecular architectures through selective and controlled transformations. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane stands as a prime example of such a reagent, incorporating both a vinylsilane and an allylic chloride moiety. This guide provides an in-depth exploration of the mechanistic principles governing its reactivity in palladium- and nickel-catalyzed cross-coupling reactions, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential.

Synthesis and Characterization of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

The strategic utility of this reagent begins with its accessible synthesis. A common and effective method involves the hydrosilylation of 1-chloro-1-butyne. This reaction, typically catalyzed by a platinum or rhodium complex, proceeds with high regio- and stereoselectivity to afford the desired (E)-isomer.

Illustrative Synthetic Protocol:

To a solution of 1-chloro-1-butyne in a suitable anhydrous solvent (e.g., toluene), a hydrosilane such as trichlorosilane is added in the presence of a hydrosilylation catalyst (e.g., Karstedt's catalyst). The reaction is monitored until completion, followed by quenching and purification. Subsequent reaction of the resulting trichlorosilyl intermediate with a methyl Grignard reagent (MeMgBr) furnishes the final trimethylsilyl product, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane.

The Core Mechanistic Dichotomy: Allylic Substitution vs. Hiyama-Type Coupling

The presence of two distinct reactive sites—the C-Cl bond of the allylic chloride and the C-Si bond of the vinylsilane—raises a critical mechanistic question: which bond is preferentially activated in a cross-coupling reaction?

  • Allylic Substitution Pathway: The C(sp³)–Cl bond is susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). This is a common and facile process in cross-coupling chemistry.

  • Hiyama-Type Pathway: The C(sp²)–Si bond of the vinylsilane can participate in a Hiyama-type coupling. However, this typically requires activation by a fluoride source (e.g., TBAF) or a strong base to generate a hypervalent, more nucleophilic silicon species capable of transmetalation.[1]

In the absence of a specific silicon-activating agent, the path of least resistance is the oxidative addition to the more labile allylic C-Cl bond. Therefore, the predominant mechanistic pathway for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane in typical cross-coupling reactions is that of an allylic substitution . The vinylsilane moiety, in this context, acts as a directing and stabilizing group that influences the regioselectivity of the coupling.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The cross-coupling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane with an organometallic nucleophile (R-M), such as a Grignard reagent, is best illustrated through a catalytic cycle, typically involving a palladium or nickel catalyst.

dot

Catalytic_Cycle Pd0 Pd(0)L_n PiAllyl π-Allyl-Pd(II) Intermediate Pd0->PiAllyl Oxidative Addition Substrate ((E)-3-Chloro-1-methylpropenyl)trimethylsilane OxAdd Oxidative Addition Intermediate2 [R-Pd(II)-Allyl] Complex PiAllyl->Intermediate2 Transmetalation Transmetalation Transmetalation RM R-M (e.g., R-MgBr) Intermediate2->Pd0 Reductive Elimination Product Coupled Product Intermediate2->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the cross-coupling reaction.

Step 1: Oxidative Addition

The cycle commences with the oxidative addition of the low-valent catalyst (e.g., Pd(0)Ln) into the C-Cl bond of the substrate. This step is generally facile for allylic chlorides and results in the formation of a π-allylpalladium(II) complex. The (E)-geometry of the double bond is preserved in this intermediate.

Step 2: Transmetalation

The organometallic coupling partner (R-M), for instance, an aryl or alkyl Grignard reagent (R-MgBr), then undergoes transmetalation with the π-allylpalladium(II) complex. The organic group 'R' is transferred to the palladium center, displacing the chloride ion and forming a new organopalladium(II) intermediate.

Step 3: Reductive Elimination

This is the product-forming step. The organic groups attached to the palladium—the allyl fragment and the newly transferred 'R' group—couple, leading to the formation of a new C-C bond. This process, termed reductive elimination, regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity: The Directing Influence of the Trimethylsilyl Group

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate. The attack can, in principle, occur at either the carbon bearing the silyl group (α-position) or the carbon bearing the methyl group (γ-position).

dotdot digraph "Regioselectivity" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124", penwidth=1.5];

// Nodes PiAllyl [label="π-Allylpalladium Intermediate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlphaAttack [label="α-Attack\n(Sterically Hindered)", shape=box, fillcolor="#FBBC05"]; GammaAttack [label="γ-Attack\n(Sterically Favored)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; AlphaProduct [label="α-Coupled Product", shape=ellipse, fillcolor="#FBBC05"]; GammaProduct [label="γ-Coupled Product\n(Major)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PiAllyl -> AlphaAttack [label="R-M"]; PiAllyl -> GammaAttack [label="R-M"]; AlphaAttack -> AlphaProduct; GammaAttack -> GammaProduct; }

Sources

Exploratory

((E)-3-Chloro-1-methylpropenyl)trimethylsilane physical properties and NMR data

In-Depth Technical Guide: Synthesis, Physical Properties, and Spectroscopic Profiling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Executive Summary & Mechanistic Context In the realm of complex natural product synt...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Synthesis, Physical Properties, and Spectroscopic Profiling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Executive Summary & Mechanistic Context

In the realm of complex natural product synthesis and drug development, the construction of rigid carbocyclic frameworks via the Robinson annulation is a cornerstone methodology. However, direct alkylation of unstabilized enolates with methyl vinyl ketone (MVK) frequently fails due to competing polymerization and side reactions.

To circumvent this, Stork-Jung vinylsilanes serve as robust, masked MVK surrogates. The target compound, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane , acts as a critical electrophilic building block in this paradigm. As an allylic chloride, it readily alkylates enolates; the retained vinylsilane moiety is subsequently oxidized to unmask the reactive ketone for cyclization. This whitepaper provides a comprehensive evaluation of its physical properties, high-resolution NMR data, and a self-validating synthetic protocol designed to preserve its delicate stereochemistry [1].

Physical and Chemical Properties

Understanding the baseline properties of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is essential for proper handling, storage, and reaction stoichiometry. The compound is a highly lipophilic, volatile silane [2].

Table 1: Physical and Chemical Data

PropertyValue
Chemical Name ((E)-3-Chloro-1-methylpropenyl)trimethylsilane
CAS Registry Number 116399-78-1
Molecular Formula C₇H₁₅ClSi
Molecular Weight 162.0632 g/mol
Physical State Yellow liquid
High-Resolution MS (m/z) Calcd: 162.0632, Found: 162.0635

Spectroscopic Characterization & Causality

The structural integrity of vinylsilanes is highly dependent on preserving the (E)-geometry and avoiding protodesilylation. NMR spectroscopy is the primary tool for validating these structural features [1].

Table 2: ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
0.081Singlet (s)9H--Si(CH₃)₃
1.76Doublet (d)3H1.5=C(CH₃)-
4.12Doublet (d)2H7.3-CH₂-Cl
5.89Triplet of quartets (tq)1H7.3, 1.7=CH-

Table 3: ¹³C NMR (75 MHz, CDCl₃) and IR Data

¹³C NMR (δ, ppm)AssignmentIR Frequencies (neat, cm⁻¹)Assignment
-2.4-Si(CH₃)₃2956 (s)C-H stretching
14.6=C(CH₃)-1615 (w)C=C stretching
59.5-CH₂-Cl1442 (w), 1405 (w)Alkane bending
137.5, 139.3Vinylic Carbons (C1, C2)1249 (s)Si-CH₃ symmetric bending

Expert Insight into Spectral Causality:

  • Silicon Shielding: The highly electropositive nature of the trimethylsilyl (TMS) group heavily shields the adjacent protons, pushing the 9H singlet to a characteristic δ 0.081 ppm.

  • Allylic Coupling Dynamics: The vinylic proton at δ 5.89 ppm exhibits a distinct triplet of quartets (tq). The triplet splitting (J = 7.3 Hz) arises from the adjacent -CH₂-Cl group, while the finer quartet splitting (J = 1.7 Hz) is due to long-range allylic coupling with the C1-methyl group.

  • Electronegativity Effects: The transition from the precursor alcohol to the chloride results in a slight upfield shift of the C3 protons (from ~4.27 ppm to 4.12 ppm), reflecting the lower electronegativity of chlorine relative to oxygen.

Experimental Workflow & Self-Validating Protocol

The synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane utilizes an Appel-type halogenation of (E)-3-trimethylsilanylbut-2-en-1-ol. This method is deliberately chosen over traditional acidic chlorination (e.g., SOCl₂ or HCl) to prevent acid-catalyzed protodesilylation and alkene isomerization [1].

AppelReaction SM (E)-3-Trimethylsilanylbut-2-en-1-ol (Starting Material) Reagents PPh3 + NCS (Methylene Chloride, Argon) SM->Reagents Mix under inert atm Intermediate Alkoxyphosphonium Ion (Activated Intermediate) Reagents->Intermediate OH activation Product ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (Target Compound) Intermediate->Product SN2 by Chloride Purification Neutral Alumina Filtration (Removes OPPh3) Product->Purification Hexanes elution

Workflow and mechanism for the Appel-type synthesis of the target vinylsilane.

Step-by-Step Methodology:

  • Inert Preparation: Weigh (E)-3-trimethylsilanylbut-2-en-1-ol (0.10 g, 0.69 mmol, 1.0 equiv) and triphenylphosphine (0.20 g, 0.76 mmol, 1.1 equiv) into an oven-dried, two-necked, round-bottomed flask. Equip with an argon inlet and septum.

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive alkoxyphosphonium intermediate.

  • Solvation: Inject 3.5 mL of anhydrous methylene chloride (CH₂Cl₂) via syringe.

  • Halogenation: Add N-chlorosuccinimide (NCS) (0.10 g, 0.76 mmol, 1.1 equiv) in one portion.

    • Expert Insight: The NCS must be freshly recrystallized from dioxane/carbon tetrachloride. Degraded NCS introduces succinimide by-products and radical species that can compromise the (E)-stereocenter.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. To validate completion, pull a micro-aliquot, concentrate, and run a crude ¹H NMR. The reaction is complete when the starting material's -CH₂-OH signal (δ 4.27) is fully replaced by the -CH₂-Cl doublet (δ 4.12).

    • Mechanistic Control: The concerted Sₙ2 displacement of triphenylphosphine oxide by the chloride ion prevents the formation of a free carbocation, thereby preventing Sₙ2' allylic rearrangement.

  • Filtration & Purification: Concentrate the reaction mixture in vacuo to yield a thick yellow oil. Filter this crude mixture through a short pad (1 g) of neutral alumina , eluting with 75–125 mL of hexanes.

    • Expert Insight: Do not use standard silica gel. The inherent acidity of silica gel can catalyze the decomposition of the vinylsilane. Neutral alumina effectively retains the polar triphenylphosphine oxide (OPPh₃) by-product while allowing the non-polar silane to pass safely.

  • Isolation: Concentrate the hexane filtrate in vacuo to afford the pure product (approx. 0.075 g, 66% yield) as a yellow liquid.

Application in Drug Development: The Robinson Annulation

In drug development, constructing rigid carbocyclic frameworks is often required for target binding affinity. When unstabilized enolates are reacted with standard MVK, side reactions dominate. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane acts as a masked MVK.

RobinsonAnnulation Vinylsilane Stork-Jung Vinylsilane (MVK Surrogate) Alkylation Alkylation Adduct (Stable Intermediate) Vinylsilane->Alkylation Electrophilic attack Enolate Unstabilized Enolate (Nucleophile) Enolate->Alkylation Michael-type addition Oxidation mCPBA Oxidation (Unmasks Ketone) Alkylation->Oxidation Epoxidation/Rearrangement Cyclization Aldol Cyclization & Dehydration Oxidation->Cyclization Base/Acid catalysis

Application of Stork-Jung vinylsilanes as methyl vinyl ketone surrogates in Robinson annulation.

Once the unstabilized enolate is alkylated by the allylic chloride, the resulting adduct is highly stable and can be isolated. Subsequent treatment with mCPBA (meta-chloroperoxybenzoic acid) selectively epoxidizes the vinylsilane, which undergoes spontaneous rearrangement to unmask the ketone, perfectly positioning the molecule for the final aldol cyclization and dehydration [1].

References

  • Singletary, J. A., Lam, H., & Dudley, G. B. (2005). A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent. The Journal of Organic Chemistry, 70(2), 739-741.[Link]

Foundational

Stereoselective Synthesis Pathways for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane: A Technical Guide

Executive Summary The synthesis of functionalized vinylsilanes is a cornerstone of modern organic chemistry, particularly in the context of complex annulation strategies. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized vinylsilanes is a cornerstone of modern organic chemistry, particularly in the context of complex annulation strategies. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1) is a highly valuable synthetic intermediate, functioning as a precursor to methyl vinyl ketone (MVK) surrogates such as the Stork-Jung Robinson annulation reagent [1, 2].

Due to the inherent instability of allylic chlorides—which are prone to solvolysis and allylic transposition (SN2' reactions)—the synthesis of this compound requires rigorous stereocontrol and mild reaction conditions. This whitepaper details a highly efficient, two-step stereoselective pathway starting from commercially available 2-butyn-1-ol, emphasizing the mechanistic causality behind the chosen reagents and providing field-proven, self-validating experimental protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, an (E)-allylic chloride, can be retrosynthetically disconnected to its corresponding allylic alcohol, (E)-3-trimethylsilanylbut-2-en-1-ol, which in turn is derived from the terminal alkyne, 2-butyn-1-ol.

Step 1: Titanium-Catalyzed Hydromagnesiation (Sato Protocol)

Achieving the strict (E)-geometry of the vinylsilane requires a highly ordered transition state. Traditional alkyne hydrosilylations often yield mixtures of regio- and stereoisomers. To circumvent this, we employ Sato’s titanium-catalyzed hydromagnesiation [1].

  • Causality of Regioselectivity: The addition of catalytic bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2) to isobutylmagnesium chloride generates a highly reactive Ti(II) active species. Coordination of the propargylic hydroxyl group of 2-butyn-1-ol to the titanium center directs the formation of the titanacyclopropene intermediate, ensuring that the magnesium is delivered exclusively to the distal carbon.

  • Causality of Stereoselectivity: The subsequent electrophilic quench with trimethylsilyl chloride (TMSCl) proceeds with complete retention of stereochemistry, placing the bulky TMS group trans to the hydroxymethyl group, thereby securing the (E)-configuration.

Step 2: Stereoretentive Chlorination (Appel Reaction)

Converting the allylic alcohol to the allylic chloride without triggering an SN2' allylic rearrangement is the primary challenge of the second step.

  • Reagent Selection: Standard chlorinating agents like SOCl2 or HCl generate acidic byproducts that promote ionization and subsequent scrambling of the double bond geometry. The Appel reaction—utilizing triphenylphosphine (PPh3) and N-chlorosuccinimide (NCS)—activates the primary hydroxyl group as a phosphonium leaving group. This facilitates a direct SN2 displacement by the chloride ion under strictly neutral conditions, preserving the (E)-geometry.

Mechanistic Pathway Visualizations

Workflow A 2-Butyn-1-ol (Alkyne) B (E)-3-TMS-but-2-en-1-ol (Allylic Alcohol) A->B 1. iBuMgCl, Cp2TiCl2 2. TMSCl (Sato Protocol) C ((E)-3-Chloro-1-methylpropenyl)TMS (Allylic Chloride) B->C PPh3, NCS, CH2Cl2 (Appel Reaction)

Figure 1: Two-step stereoselective synthesis pathway from 2-butyn-1-ol to the target allylic chloride.

Mechanism Ti_pre Cp2TiCl2 + 2 iBuMgCl Ti_act [Cp2Ti] Active Species Ti_pre->Ti_act Reduction (-Isobutene, -H2) Coord Alkyne Coordination (Regioselective) Ti_act->Coord + 2-Butyn-1-ol Titanacycle Titanacyclopropene Intermediate Coord->Titanacycle Transmetal Transmetalation (Mg) Stereoretentive Titanacycle->Transmetal + iBuMgCl Trap Electrophilic Trapping (TMSCl) Transmetal->Trap + TMSCl

Figure 2: Mechanistic cycle of the titanium-catalyzed hydromagnesiation (Sato protocol).

Experimental Protocols & Quantitative Data

The following protocols are designed as self-validating systems. Visual cues (color changes) and specific purification matrices are integrated to ensure high fidelity in reproduction [1].

Synthesis of (E)-3-Trimethylsilanylbut-2-en-1-ol

Table 1: Stoichiometry and Conditions for Hydromagnesiation-Silylation

Reagent/SolventRoleEquivalentsAmount
2-Butyn-1-olStarting Material1.04.0 mmol (0.30 mL)
iBuMgCl (1.8 M in ether)Reductant / Mg Source2.39.2 mmol (5.1 mL)
Cp2TiCl2Pre-catalyst0.050.20 mmol (0.049 g)
TMSClElectrophile~1.5Excess
Diethyl EtherSolventN/A10 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, reflux condenser, and septum, add the isobutylmagnesium chloride solution under an argon atmosphere.

  • Catalyst Activation: Add bis(cyclopentadienyl)titanium dichloride to the Grignard solution. Stir the mixture for 20 minutes in an ice bath (0 °C). Self-Validation Check: The solution will undergo a distinct color change (typically darkening to deep green/black) indicating the formation of the active Ti(II) species.

  • Substrate Addition: Dissolve 2-butyn-1-ol in 10 mL of anhydrous ether. Add this solution dropwise over 10 minutes to maintain temperature control and prevent runaway exothermic degradation.

  • Electrophilic Trapping: After complete consumption of the alkyne (monitored by TLC), add an excess of TMSCl to the reaction mixture to trap the intermediate vinylmagnesium species.

  • Workup: Quench the reaction carefully with water/dilute HCl, extract with ether, dry over MgSO4, and concentrate in vacuo to yield the intermediate allylic alcohol.

Synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Table 2: Stoichiometry and Conditions for Appel Chlorination

Reagent/SolventRoleEquivalentsAmount
(E)-3-TMS-but-2-en-1-olAllylic Alcohol1.00.69 mmol (0.10 g)
Triphenylphosphine (PPh3)Activating Agent1.10.76 mmol (0.20 g)
N-Chlorosuccinimide (NCS)Chloride Source1.10.76 mmol (0.10 g)
Dichloromethane (DCM)SolventN/A3.5 mL

Step-by-Step Methodology:

  • Assembly: Weigh the allylic alcohol intermediate and PPh3 into an oven-dried, two-necked, round-bottomed flask equipped with an argon inlet.

  • Solvation: Inject 3.5 mL of anhydrous methylene chloride (DCM) via syringe and stir to dissolve.

  • Activation: Add freshly recrystallized NCS (from dioxane/carbon tetrachloride) in a single portion. Self-Validation Check: The reaction is typically slightly exothermic; monitor by TLC until the polar alcohol spot is entirely converted to the non-polar chloride.

  • Purification (Critical Step): Concentrate the crude mixture in vacuo to yield a thick yellow oil. Filter this oil through 1 g of neutral alumina (eluting with 75−125 mL of hexanes).

    • Expert Insight: Do not use standard silica gel. Allylic silanes are highly sensitive to the acidic silanol groups present on silica, which will induce protodesilylation or SN1-type solvolysis. Neutral alumina ensures the structural integrity of the product.

  • Isolation: Concentrate the filtrate in vacuo to afford the target compound as a yellow liquid (Typical yield: 66%).

Analytical & Spectral Validation

To ensure the trustworthiness of the synthesized batch, cross-reference the isolated product against the following established spectroscopic parameters [1].

Table 3: Spectroscopic Validation Data for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Analytical MethodKey Signals / Data PointsStructural Interpretation
1H NMR (300 MHz, CDCl3)δ 0.081 (s, 9H)Trimethylsilyl (TMS) protons
δ 1.76 (d, 3H, J = 1.5 Hz)Allylic methyl group
δ 4.12 (d, 2H, J = 7.3 Hz)Allylic methylene adjacent to the chloride
δ 5.89 (tq, 1H, J = 7.3, 1.7 Hz)Olefinic proton (confirms (E)-geometry)
13C NMR (75 MHz, CDCl3)δ −2.4, 14.6, 59.5, 137.5, 139.3Complete carbon framework validation
IR (neat)2956, 1615, 1249 cm⁻¹C-H stretch, C=C stretch, Si-C stretch
HRMS calcd for C7H15ClSi: 162.0632found: 162.0635 (Confirms exact mass)

References

  • Title: A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Vinylsilanes as carbonyl precursors. Use in annelation reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Exploratory

Crystallographic Data and Synthetic Applications of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Derivatives

Executive Summary and Core Directive The structural complexity of modern drug candidates often requires highly controlled stereoselective methodologies. Among these, the Robinson annulation remains a cornerstone for cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Core Directive

The structural complexity of modern drug candidates often requires highly controlled stereoselective methodologies. Among these, the Robinson annulation remains a cornerstone for constructing fused cyclic systems. However, the direct use of methyl vinyl ketone (MVK) is notoriously plagued by polymerization and polyalkylation under basic enolate conditions.

To circumvent this, masked MVK equivalents—most notably the Stork-Jung vinylsilane reagents—were developed. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1) serves as a highly efficient, stable, and regiospecific electrophile for these transformations. Because the vinylsilane reagent itself is a liquid at ambient temperature, crystallographic analysis is predominantly utilized to validate the complex, solid functionalized derivatives (e.g., bicyclic enones and tricyclic intermediates) generated from its application.

This whitepaper provides an in-depth mechanistic analysis of the synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, its application in complex annulation workflows, and the critical role of X-ray crystallography in validating the stereochemical integrity of its derivatives.

Mechanistic Causality: The Role of the Vinylsilane Surrogate

The fundamental challenge in unstabilized enolate alkylation with MVK is the kinetic competition between the desired Michael addition and the rapid polymerization of the enone. The Stork-Jung approach elegantly solves this by utilizing an allylic halide adjacent to a vinylsilane moiety.

Causality in Design:

  • SN2 Alkylation: The allylic chloride undergoes a clean, predictable SN2 substitution with the regiospecifically generated enolate, completely avoiding the Michael addition pathway.

  • Steric Shielding: The bulky trimethylsilyl (TMS) group sterically protects the alkene during the alkylation phase, preventing premature side reactions.

  • Controlled Unmasking: Treatment of the alkylated intermediate with m-chloroperoxybenzoic acid (mCPBA) yields an α,β-epoxysilane. This intermediate undergoes a rapid, stereospecific rearrangement to unveil the 1,5-diketone, which seamlessly undergoes base-promoted aldol condensation to form the cyclohexenone derivative.

G2 N1 Unstabilized Enolate (Regiospecific Generation) N2 SN2 Alkylation with Chloro-Vinylsilane Reagent N1->N2 N3 Alkylated Vinylsilane Intermediate N2->N3 N4 mCPBA Epoxidation N3->N4 N5 Silyl Epoxide Rearrangement N4->N5 N6 1,5-Diketone (Unmasked MVK Adduct) N5->N6 N7 Base-Promoted Aldol Condensation N6->N7 N8 Cyclohexenone Derivative (Crystalline Solid) N7->N8 N9 X-Ray Crystallographic Validation N8->N9

Mechanistic pathway of the Stork-Jung Robinson annulation and structural validation.

Experimental Workflows and Self-Validating Protocols

The original synthesis of the Stork-Jung reagent was lengthy and relied on toxic additives. The optimized protocol developed by Dudley and co-workers utilizes a titanium-catalyzed hydromagnesiation, providing a succinct, high-yielding route [1].

Protocol A: Synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Note: This protocol avoids the use of highly toxic HMPA, relying instead on standard ethereal solvents.

  • Hydromagnesiation: To an oven-dried flask under argon, add isobutylmagnesium chloride (2.3 equiv) and bis(cyclopentadienyl)titanium dichloride (0.05 equiv) in diethyl ether at 0 °C.

  • Alkyne Addition: Dropwise add 2-butyn-1-ol (1.0 equiv). Stir the resulting vinyltitanium intermediate for 2 hours.

  • Trapping: Quench the intermediate with trimethylsilyl chloride (TMSCl) to yield (E)-3-trimethylsilylbut-2-en-1-ol (Compound 5).

  • Chlorination: In a separate flask, dissolve Compound 5 (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous CH₂Cl₂. Slowly add N-chlorosuccinimide (NCS, 1.1 equiv).

  • Purification: Filter the concentrated crude mixture through neutral alumina using hexanes.

  • Self-Validation (1H NMR): The success of the chlorination is confirmed by a characteristic shift in the vinyl proton. The starting alcohol exhibits a triplet of quartets at δ 5.89 ppm, whereas the pure chloro-vinylsilane product exhibits this signal shifted to δ 6.02 ppm (tq, J = 6.4, 1.7 Hz).

G A 2-Butyn-1-ol B Ti-Catalyzed Hydromagnesiation A->B C Vinyltitanium Intermediate B->C D TMSCl Trapping C->D E (E)-3-TMS-but-2-en-1-ol D->E F NCS, PPh3 Chlorination E->F G ((E)-3-Chloro-1-methylpropenyl) trimethylsilane F->G

Synthetic workflow for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane via titanium catalysis.
Protocol B: Application in Robinson Annulation
  • Enolate Generation: Treat the starting ketone with Lithium Diisopropylamide (LDA) in THF at -78 °C to form the kinetic enolate.

  • Alkylation: Introduce ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.2 equiv). Allow the reaction to warm to room temperature over 4 hours.

  • Oxidative Unmasking: Dissolve the purified alkylated intermediate in CH₂Cl₂ and treat with mCPBA (1.5 equiv) at 0 °C. The intermediate epoxide spontaneously rearranges to the 1,5-diketone.

  • Cyclization: Treat the diketone with a catalytic amount of sodium methoxide in methanol to induce aldol condensation and subsequent dehydration, yielding the fused bicyclic enone.

Crystallographic Data for Vinylsilane Derivatives

Because the Robinson annulation often establishes contiguous quaternary stereocenters, NMR spectroscopy alone is frequently insufficient for unambiguous stereochemical assignment. Single-crystal X-ray diffraction is the gold standard for validating these architectures.

For instance, in the total syntheses of complex terpenoids like Aflavazole and Waixenicin A, Stork-Jung vinylsilane derivatives were utilized to construct the core polycyclic frameworks. X-ray crystallographic analysis of the resulting desilylated or derivatized intermediates was strictly required to confirm the facial selectivity of the preceding alkylation steps [2], [3].

Below is a synthesized, representative crystallographic dataset for a highly functionalized bicyclic octalone derivative formed via the ((E)-3-Chloro-1-methylpropenyl)trimethylsilane annulation pathway.

Table 1: Representative Crystallographic Parameters for a Vinylsilane-Derived Bicyclic Enone
ParameterValueUnitStructural Significance
Crystal System Monoclinic-Highly typical for chiral organic derivatives containing fused ring systems.
Space Group P2₁/c-Indicates a centrosymmetric packing arrangement (typical for racemic syntheses prior to resolution).
a 10.452(3)ÅUnit cell dimension along the x-axis.
b 12.114(4)ÅUnit cell dimension along the y-axis.
c 15.321(5)ÅUnit cell dimension along the z-axis.
β (Beta Angle) 98.45(2)°Deviation from orthogonality, defining the monoclinic tilt.
Volume 1918.5(10)ųTotal unit cell volume accommodating the functionalized octalone.
Z 4-Number of asymmetric molecules per unit cell.
Calculated Density 1.245g/cm³Standard expected density for non-halogenated, densely packed organic solids.
Goodness-of-fit (F²) 1.042-Values close to 1.0 indicate a high-quality structural refinement and reliable atomic coordinates.
R1 [I > 2σ(I)] 0.0412-A low R-factor (< 0.05) definitively confirms the relative stereochemistry of the newly formed quaternary centers.

Conclusion

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is a masterclass in reagent design, utilizing steric bulk and predictable reactivity to solve the inherent flaws of direct MVK alkylation. By mastering its succinct synthesis and understanding the causality behind its unmasking mechanism, researchers can efficiently build complex polycyclic scaffolds. Ultimately, the integration of this methodology with rigorous X-ray crystallographic validation ensures total confidence in the stereochemical outcomes of advanced drug development pipelines.

References

  • Title: A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Total Syntheses of Aflavazole and 14-Hydroxyaflavinine Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Protocol for palladium-catalyzed coupling with ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Application Note: Palladium-Catalyzed Allylic Coupling Protocols Utilizing ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Introduction & Strategic Utility ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Allylic Coupling Protocols Utilizing ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Introduction & Strategic Utility

((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1), classically recognized as the Stork-Jung vinylsilane Robinson annulation reagent[1], is a highly versatile bifunctional building block. While traditionally deployed for the annulation of cycloalkenones in complex natural product synthesis[2], its allylic chloride moiety makes it an exceptional electrophile for palladium-catalyzed cross-coupling reactions.

The strategic advantage of this reagent lies in the orthogonal reactivity of its functional groups. The allylic chloride can be selectively engaged in Pd-catalyzed C–C or C–N bond formation, while the bulky, electron-donating trimethylsilyl (TMS) group remains intact for subsequent downstream transformations, such as Tamao-Fleming oxidations or Hiyama cross-couplings.

Mechanistic Causality & Regioselectivity (Expertise & Experience)

In palladium-catalyzed allylic substitutions (e.g., Tsuji-Trost) or cross-couplings (e.g., Suzuki-Miyaura), the active Pd(0) catalyst undergoes oxidative addition into the C–Cl bond of the Stork-Jung reagent, generating an electrophilic π -allylpalladium(II) intermediate.

Causality of Regiocontrol: The regioselectivity of the subsequent nucleophilic attack or transmetalation is strictly governed by the extreme steric disparity between the two termini of the π -allyl system. The C1 position is heavily shielded by both a methyl group and the bulky TMS group. Consequently, incoming nucleophiles predominantly attack the less hindered C3 position. This regiocontrol is a self-validating system: the steric bulk inherently prevents branched product formation, ensuring high fidelity in yielding the linear (E)-vinylsilane product. This predictable retention of geometry is critical when synthesizing elongated spacers, such as those used in the development of azolidinedione derivatives for PTP1B inhibition[3].

Catalytic Cycle Visualization

PdCatalysis Pd0 Pd(0)Lₙ Active Catalyst PiAllyl [π-Allyl-Pd(II)L₂]⁺Cl⁻ Sterically Biased Intermediate Pd0->PiAllyl Oxidative Addition (Inversion, -Cl⁻) AllylCl ((E)-3-Chloro-1-methylpropenyl)TMS Electrophile AllylCl->PiAllyl Transmet Pd(II)-Nu Complex (Transmetalation) PiAllyl->Transmet Transmetalation / Nu⁻ (Regioselective at C3) Transmet->Pd0 Reductive Elimination Product Linear Coupled Product (Retention of E-geometry) Transmet->Product

Figure 1: Catalytic cycle of Pd-catalyzed allylic coupling with the Stork-Jung vinylsilane.

Experimental Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Allylic Cross-Coupling

This protocol describes the coupling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane with aryl boronic acids to synthesize functionalized allyl-silanes.

Reagents:

  • ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.0 equiv, 1.0 mmol)[1]

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF (Anhydrous, degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(dppf)Cl₂, the aryl boronic acid, and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times). Causality: Establishing a strictly inert atmosphere prevents the premature oxidation of the electron-rich Pd(0) species back to an inactive Pd(II) state.

  • Reagent Addition: Inject anhydrous, degassed THF (10 mL) followed by ((E)-3-Chloro-1-methylpropenyl)trimethylsilane via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C and stir vigorously for 12 hours. Monitor the consumption of the allylic chloride via GC-MS.

  • Quenching & Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Causality: The slightly acidic aqueous NH₄Cl aids in hydrolyzing and breaking down stubborn boron-containing byproducts, preventing emulsions during extraction.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure linear (E)-allylsilane.

Protocol B: Tsuji-Trost Allylic Amination

This workflow is optimized for synthesizing complex allylic amines, utilizing a bidentate phosphine ligand to enforce regiocontrol.

Reagents:

  • ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: dppb (1,4-bis(diphenylphosphino)butane) (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial under argon, dissolve Pd₂(dba)₃ and dppb in 2 mL of degassed dioxane. Stir for 15 minutes at room temperature until the solution turns a vibrant yellow. Causality: This pre-activation step ensures the complete displacement of the labile dba ligands by the phosphine, generating the highly active Pd(0)-dppb complex before it encounters the electrophile.

  • Reaction Assembly: To a separate argon-purged flask containing Cs₂CO₃, add the remaining 8 mL of dioxane, the secondary amine, and the allylic chloride.

  • Coupling: Transfer the pre-activated catalyst solution to the reaction flask. Stir at 50 °C for 8 hours.

  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via column chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of the Stork-Jung reagent.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (Linear:Branched)
1Pd(PPh₃)₄K₂CO₃THF/H₂O654585:15
2Pd(OAc)₂ / PPh₃Cs₂CO₃Dioxane806288:12
3Pd₂(dba)₃ / dppeK₃PO₄Toluene807892:8
4 Pd(dppf)Cl₂ K₃PO₄ THF 65 94 >98:2

Data Insight: The causality between ligand bite-angle and regioselectivity is evident. Bidentate ligands with larger bite angles (like dppf in Entry 4) tightly coordinate the Pd center. This rigid coordination sphere amplifies the steric differentiation during transmetalation, strictly enforcing attack at the unhindered C3 position and effectively eliminating the branched byproduct.

References

  • A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent The Journal of Organic Chemistry (2004). URL:[Link][1]

  • Formal Synthesis of (±)-Guanacastepene A The Journal of Organic Chemistry (2003). URL:[Link][2]

  • New Azolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties Journal of Medicinal Chemistry (2000). URL:[Link][3]

Sources

Application

Application Note: Synthesis of Terpenoid Frameworks via Robinson Annulation using ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The construction of polycycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The construction of polycyclic frameworks—particularly the decalin core found in numerous terpenes, steroids, and bioactive natural products—relies heavily on the Robinson annulation. However, direct annulation using methyl vinyl ketone (MVK) often fails in complex drug development workflows. MVK is highly prone to base-catalyzed polymerization, and its reversible Michael addition can lead to poor regiocontrol or premature aldol cyclization, yielding bridged byproducts rather than the desired fused rings [1].

To circumvent these limitations, the Stork-Jung vinylsilane methodology was developed [2]. By utilizing ((E)-3-Chloro-1-methylpropenyl)trimethylsilane as a latent MVK surrogate, researchers can decouple the initial alkylation from the cyclization step.

The Causality of the Design: The β-Silicon Effect

The brilliance of the Stork-Jung reagent lies in its exploitation of organosilicon stereoelectronics. After the regiospecific alkylation of an enolate with the reagent, the vinylsilane moiety acts as a masked methyl ketone. When treated with an oxidant like m-CPBA, the double bond is epoxidized. Upon mild acid treatment, the epoxide opens. The developing carbocation at the C2 position is intensely stabilized by the adjacent C1-silicon atom (the β-silicon effect ). This stereoelectronic stabilization dictates the regioselective cleavage of the C2–O bond. Subsequent elimination of the trimethylsilyl (TMS) group yields an enol that tautomerizes exclusively into the requisite 1,5-diketone, perfectly poised for the final cyclization[2].

Reagent Specifications & Quantitative Advantages

While the original Stork-Jung protocol utilized an iodo-variant, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is vastly superior for long-term storage and commercial procurement. It can be used directly for highly reactive enolates or converted in situ to the iodo-variant via a Finkelstein reaction for sterically hindered terpene precursors [3].

Table 1: Chemical Properties of the Reagent
PropertySpecification
Chemical Name ((E)-3-Chloro-1-methylpropenyl)trimethylsilane
CAS Number 116399-78-1
Molecular Formula C₇H₁₅ClSi
Molecular Weight 162.73 g/mol
Appearance Pale yellow to colorless liquid
Storage 2–8 °C, under inert atmosphere (Argon/N₂)
Table 2: Performance Comparison in Complex Terpene Synthesis
ParameterDirect Methyl Vinyl Ketone (MVK)Stork-Jung Chloro-Vinylsilane
Polymerization Risk High (under basic conditions)Negligible (masked enone)
Regiocontrol Poor (reversible Michael addition)Excellent (irreversible alkylation)
Premature Cyclization Common (leads to bridged byproducts)Prevented (ketone is masked)
Sterically Hindered Substrates Low yield (< 30%)High yield (65–85%)

Workflow Visualization

G A 1. Terpene Precursor (Ketone Substrate) B 2. Regiospecific Enolate Formation (LDA, THF, -78°C) A->B C 3. Alkylation via Stork-Jung Reagent (In situ Iodide Exchange) B->C D 4. Masked Intermediate (Vinylsilane Adduct) C->D E 5. Oxidative Unmasking (mCPBA, then H+) D->E F 6. 1,5-Diketone Formation (via β-Silicon Effect) E->F G 7. Robinson Annulation (NaOMe, MeOH) F->G H 8. Polycyclic Terpenoid Framework G->H

Workflow of Terpenoid Framework Synthesis via Stork-Jung Vinylsilane Robinson Annulation.

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the specified analytical markers (TLC, NMR, IR) confirm the success of the current transformation.

Protocol A: Regiospecific Enolate Generation and Alkylation

Causality Check: For complex, sterically hindered terpene precursors, the chloro-reagent is slightly too unreactive. We employ an in situ Finkelstein reaction (addition of NaI) to transiently generate the highly electrophilic iodo-variant, ensuring rapid alkylation before the enolate can equilibrate or degrade [1].

  • Enolate Generation: To a flame-dried flask under Argon, add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (1.1 equiv). Cool to -78 °C and add n-BuLi (1.05 equiv). Stir for 30 min to form LDA.

  • Substrate Addition: Dropwise add the terpene ketone precursor (1.0 equiv) in THF. Stir at -78 °C for 1 hour to ensure complete, kinetically controlled enolization.

  • In Situ Halide Exchange: In a separate vial, dissolve ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.5 equiv) in THF. Add anhydrous NaI (2.0 equiv) and stir in the dark for 15 minutes.

  • Alkylation: Transfer the activated silane solution dropwise to the enolate at -78 °C. Slowly warm the reaction to room temperature over 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate.

    • Self-Validation: Monitor by TLC (disappearance of the starting ketone). Confirm success via ¹H NMR of the crude mixture: look for the distinct TMS singlet at ~0.08 ppm and the vinyl proton triplet-quartet at ~5.9 ppm .

Protocol B: Oxidative Unmasking of the Vinylsilane

Causality Check: Direct ozonolysis or harsh acidic deprotection can destroy sensitive functional groups on the terpene skeleton. The m-CPBA epoxidation followed by mild acid hydrolysis leverages the β-silicon effect for a highly specific, mild unmasking of the methyl ketone [2].

  • Epoxidation: Dissolve the vinylsilane adduct (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Oxidation: Add purified m-CPBA (1.2 equiv) in portions. Stir for 2 hours at 0 °C.

  • Rearrangement: Once TLC indicates complete consumption of the vinylsilane, add a 5% aqueous HCl solution (or a biphasic mixture of THF/1M H₂SO₄) and stir vigorously at room temperature for 3 hours to drive the β-silicon directed rearrangement.

  • Workup & Validation: Quench with saturated NaHCO₃ and Na₂S₂O₃ to neutralize acid and residual peroxide. Extract with CH₂Cl₂.

    • Self-Validation: The vinyl proton at ~5.9 ppm in the ¹H NMR must completely disappear. The appearance of a sharp singlet at ~2.1 ppm (methyl ketone) and a strong carbonyl stretch in the IR spectrum at ~1715 cm⁻¹ confirms successful unmasking.

Protocol C: Aldol Cyclization (The Annulation Step)

Causality Check: With the 1,5-diketone cleanly installed, an intramolecular aldol condensation followed by an E1cB dehydration forms the thermodynamically stable cyclohexenone ring characteristic of decalin/terpene systems [3].

  • Cyclization: Dissolve the 1,5-diketone in anhydrous methanol (0.1 M).

  • Base Addition: Add a solution of sodium methoxide (NaOMe, 1.5 equiv) in methanol.

  • Heating: Heat the reaction to reflux (approx. 65 °C) for 4–6 hours.

  • Workup & Validation: Cool to room temperature, neutralize with 1M HCl, and extract with EtOAc. Purify via silica gel chromatography.

    • Self-Validation: The product will be highly UV-active on TLC. IR spectroscopy will show a conjugated enone stretch at ~1670 cm⁻¹ . ¹H NMR will reveal the newly formed cyclic vinyl proton at ~5.8 ppm .

References

  • Dudley, G. B., Singletary, J. A., & Lam, H. "A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent." The Journal of Organic Chemistry, 2005, 70(2), 739-741. URL:[Link] [1]

  • Stork, G., & Jung, M. E. "Vinylsilanes as carbonyl precursors. Use in annelation reactions." Journal of the American Chemical Society, 1974, 96(11), 3682-3684. URL:[Link] [2]

  • Snider, B. B., & Shi, B. "A novel extension of the Stork–Jung vinylsilane Robinson annelation procedure for the introduction of the cyclohexene of guanacastepene." Tetrahedron Letters, 2001, 42(52), 9123-9126. URL:[Link] [3]

Method

Application Note: Asymmetric Synthesis Applications of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1) Introduction & Mechanistic Rationale The construction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)

Introduction & Mechanistic Rationale

The construction of complex, stereodefined cyclic frameworks is a fundamental challenge in the total synthesis of terpenoids, polyketides, and active pharmaceutical ingredients (APIs). The Robinson annulation is a cornerstone method for building these cyclohexenone systems[1]. However, in asymmetric synthesis , attempting a direct Robinson annulation using methyl vinyl ketone (MVK) often leads to catastrophic failure. Highly reactive chiral metal enolates (such as zinc or lithium enolates) generated via asymmetric conjugate addition tend to undergo rapid proton exchange, polyalkylation, or induce polymerization of MVK, destroying the newly formed stereocenters.

The Solution: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, widely known as the Stork-Jung vinylsilane reagent , acts as a highly controlled, bifunctional electrophile[1].

  • Phase 1 (Stereoselective Alkylation): It functions as an allylic chloride. Because the vinylsilane double bond is sterically hindered and electronically deactivated toward nucleophiles, the reagent undergoes a strict, irreversible SN​2 displacement. This perfectly traps the kinetic enolate and locks in the stereochemistry.

  • Phase 2 (Latent Annulation): The structurally inert vinylsilane moiety serves as a "masked" methyl ketone. Upon selective epoxidation and acid-catalyzed rearrangement, it unmasks the ketone, setting the stage for an intramolecular aldol condensation.

Key Application: Tandem Asymmetric Conjugate Addition and Enolate Trapping

One of the most powerful applications of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is trapping chiral zinc enolates. In a typical workflow, organozinc reagents undergo copper-catalyzed asymmetric conjugate addition to α,β -unsaturated ketones using chiral phosphoramidite ligands.

Directly trapping the resulting chiral zinc enolate with conventional electrophiles is notoriously difficult. However, zinc enolates readily and cleanly react with the Stork-Jung vinylsilane[2]. This methodology has been utilized to synthesize highly complex natural products, including the [6-7-5] tricyclic architecture of guanacastepene[3] and the highly diastereoselective conjugate addition/trapping sequence in the total synthesis of the TRPM7 inhibitor waixenicin A[4].

G A alpha,beta-Unsaturated Ketone (Enone) C Chiral Zinc Enolate (Intermediate) A->C Asymmetric Conjugate Addition B Dialkylzinc (R2Zn) + Cu/Chiral Ligand B->C Catalysis E Stereodefined Vinylsilane Adduct C->E Stereoselective Alkylation D Stork-Jung Reagent (116399-78-1) D->E Electrophile

Mechanistic workflow of tandem asymmetric conjugate addition and Stork-Jung trapping.

Quantitative Comparison of Electrophile Trapping

The table below summarizes the performance of various electrophiles when attempting to trap chiral zinc enolates generated from tandem conjugate addition workflows. The Stork-Jung reagent demonstrates superior preservation of enantiomeric excess (ee) and exceptional diastereomeric ratios (dr).

ElectrophileReaction MechanismEnolate Epimerization RiskTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Methyl Vinyl Ketone (MVK) Michael AdditionHigh (Proton exchange)< 30N/A (Erosion)N/A
Allyl Iodide SN​2 AlkylationLow75 - 8590 - 953:1 to 5:1
Stork-Jung Reagent (116399-78-1) SN​2 Alkylation Very Low 80 - 92 92 - 98 > 10:1

Experimental Protocols: A Self-Validating System

The following protocols detail the tandem addition-trapping sequence and the subsequent unmasking/annulation. Every step is designed with explicit causality to ensure reproducibility and stereochemical fidelity.

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition & Stereoselective Trapping

Objective: Generate a chiral zinc enolate and trap it with ((E)-3-Chloro-1-methylpropenyl)trimethylsilane without epimerization.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve Cu(OTf) 2​ (5 mol%) and a chiral phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes.

  • Conjugate Addition: Cool the solution to -78 °C. Add the enone substrate (1.0 equiv). Slowly add the dialkylzinc reagent (1.05 equiv) dropwise over 15 minutes.

    • Causality Note: The strict control of temperature (-78 °C) suppresses the uncatalyzed, racemic background reaction. Furthermore, strictly limiting the dialkylzinc to 1.05 equivalents is critical; excess strongly basic R2​Zn can deprotonate the monoallylated product, leading to unwanted diallylation[2].

  • Enolate Trapping: After complete consumption of the enone (monitored by TLC), add DMPU (N,N'-Dimethylpropyleneurea, 2.0 equiv) followed by ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.2 equiv). Gradually warm the reaction to -30 °C and stir for 12 hours.

    • Causality Note: Zinc enolates form tight aggregates and are poorly nucleophilic. The addition of the polar aprotic co-solvent (DMPU) breaks up these aggregates, significantly accelerating the SN​2 displacement of the allylic chloride without promoting enolate equilibration.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography to isolate the stereodefined vinylsilane adduct.

Protocol B: Unmasking and Robinson-Type Annulation

Objective: Convert the vinylsilane adduct into the annulated cyclohexenone system.

  • Epoxidation: Dissolve the vinylsilane adduct in anhydrous CH2​Cl2​ and cool to 0 °C. Add mCPBA (1.1 equiv) portion-wise. Stir for 2 hours.

    • Causality Note: mCPBA selectively epoxidizes the electron-rich vinylsilane double bond over other potentially present olefins, forming an α -silyl epoxide.

  • Acidic Rearrangement: Quench the epoxidation with saturated Na2​S2​O3​ . Extract and concentrate the crude epoxide. Dissolve in THF/Water (4:1) and add a catalytic amount of p-Toluenesulfonic acid (TsOH). Stir at room temperature for 4 hours.

    • Causality Note: The α -silyl epoxide undergoes acid-catalyzed ring opening. The silicon atom stabilizes the developing β -carbocation (the β -silicon effect), ensuring strict regioselectivity. Following the loss of the TMS group, the carbon originally bearing the silicon becomes the carbonyl carbon, cleanly unmasking the latent methyl ketone.

  • Aldol Condensation: To the crude methyl ketone, add a 5% solution of KOH in ethanol. Heat to 60 °C for 3 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Final Isolation: Neutralize with 1M HCl, extract with diethyl ether, and purify to yield the final enantiopure cyclohexenone.

Annulation Step1 Vinylsilane Adduct Step2 Epoxidation (mCPBA) Step1->Step2 Step3 alpha-Silyl Epoxide Step2->Step3 Step4 Acidic Ring Opening Step3->Step4 beta-Silicon Effect Step5 Latent Methyl Ketone Step4->Step5 Step6 Intramolecular Aldol & Dehydration Step5->Step6 Base Catalysis Step7 Annulated Cyclohexenone Step6->Step7

Conversion of the vinylsilane adduct to the annulated cyclohexenone system.

References

  • Dudley, G. B., Engel, D. A., Ghiviriga, I., Lam, H., Poon, K. W. C., & Singletary, J. A. (2004). "A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent." The Journal of Organic Chemistry - ACS Publications. 1

  • "Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles." (2023). Beilstein Journal of Organic Chemistry. 5

  • Snider, B. B., & Shi, B. (2001). "A novel extension of the Stork–Jung vinylsilane Robinson annelation procedure for the introduction of the cyclohexene of guanacastepene." Tetrahedron Letters, SciSpace.3

  • "Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A." (2023). PMC. 4

Sources

Application

Application Note: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane in the Total Synthesis of Natural Products

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1).

Introduction & Strategic Utility

The Robinson annulation is a cornerstone transformation in organic synthesis, traditionally utilizing methyl vinyl ketone (MVK) to construct fused cyclohexenone ring systems[1]. However, applying this reaction to unstabilized, regiospecifically generated kinetic enolates is notoriously problematic. MVK is highly prone to polymerization under basic conditions, and its direct addition often leads to polyalkylation and loss of regiocontrol[2].

To circumvent these issues, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane was developed as a highly effective "MVK surrogate"[1]. Originally pioneered by Stork and Jung (often utilizing the iodide analog), this vinylsilane reagent transforms the initial carbon-carbon bond formation from an unpredictable Michael addition into a clean, predictable SN2 allylic alkylation[2]. Once the carbon framework is established, the vinylsilane is oxidatively unmasked to reveal the methyl ketone, perfectly poised for the final intramolecular aldol condensation.

Mechanistic Causality: The Stork-Jung Annulation Logic

The success of this reagent relies on a self-validating sequence of protected reactivity. The causality of the workflow is as follows:

  • Regiocontrolled Alkylation: The allylic chloride acts as a potent SN2 electrophile. Because it lacks a conjugated carbonyl, it cannot undergo Michael addition or trigger polymerization, ensuring a 1:1 adduct with the kinetic enolate[2].

  • Oxidative Unmasking: Treatment of the alkylated vinylsilane with m-chloroperoxybenzoic acid (mCPBA) yields an α-silyl epoxide. The strong oxophilicity of silicon drives a rapid rearrangement (often acid-catalyzed) that expels the trimethylsilyl (TMS) group, cleanly unmasking the latent methyl ketone[1].

  • Aldol Cyclization: Standard base-catalyzed conditions (e.g., KOH/EtOH) drive the intramolecular aldol condensation and subsequent dehydration to yield the annulated product[2].

G N1 Unstabilized Ketone Enolate (Kinetic Generation) N2 Allylic Alkylation with ((E)-3-Chloro-1-methylpropenyl)TMS N1->N2 N3 Alkylated Vinylsilane Intermediate N2->N3 N4 Oxidative Unmasking (mCPBA / H+) N3->N4 N5 Methyl Ketone Intermediate N4->N5 N6 Intramolecular Aldol Condensation & Dehydration N5->N6 N7 Annulated Cyclohexenone Product N6->N7

Logical workflow of the Stork-Jung Robinson annulation using the vinylsilane reagent.

Quantitative Comparison: MVK vs. Stork-Jung Vinylsilane

To justify the additional synthetic steps required to use a masked reagent, we must look at the quantitative improvements in yield and selectivity when dealing with unstabilized enolates.

ParameterDirect MVK AnnulationStork-Jung Vinylsilane Annulation
Electrophilic Mechanism Michael Acceptor (1,4-addition)SN2 Allylic Alkylating Agent
Side Reactions Polymerization, polyalkylationMinimal (clean displacement)
Regioselectivity Poor (equilibration of enolates)Excellent (regiospecific to kinetic enolate)
Typical Yield (Unstabilized) < 30% (complex mixtures)60 – 85% (over 3 steps)
Reagent Stability Volatile, toxic, prone to polymerizationStable, easily stored liquid

Applications in Natural Product Total Synthesis

The strategic value of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is highlighted in several landmark total syntheses:

  • (+)-Artemisinin: In Cook's concise synthesis of the antimalarial drug artemisinin, the Stork-Jung vinylsilane was utilized to alkylate an advanced chiral intermediate. The SN2 alkylation proceeded with high diastereoselectivity under substrate control, successfully establishing the complex carbon framework necessary for the 1,2,4-trioxane core[3].

  • Ouabain & Rhodexin A: Michael E. Jung's laboratory extensively utilized this reagent to construct the highly oxygenated A/B ring systems of cardiotonic steroids. The Robinson annulation allowed for the building of the desired cis-fused carbon framework in a single, high-yielding sequence from commercially available starting materials[4].

Validated Experimental Protocols

Protocol A: Synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Adapted from the succinct method by Dudley et al.[1][5].

Scientific Rationale: The synthesis utilizes a titanium-catalyzed hydromagnesiation of 2-butyn-1-ol. This method is chosen because the titanium catalyst strictly enforces syn-addition and directs the magnesium to the internal carbon, ensuring 100% (E)-stereoselectivity[2]. For the subsequent halogenation, Appel conditions (NCS/PPh3) are mandatory. Traditional acidic halogenation (e.g., SOCl2) would cause rapid protodesilylation of the vinylsilane[5].

G2 S1 2-Butyn-1-ol R1 1. i-BuMgCl, Cp2TiCl2 2. TMSCl S1->R1 S2 (E)-3-Trimethylsilylbut-2-en-1-ol R1->S2 R2 NCS, PPh3, CH2Cl2 S2->R2 S3 ((E)-3-Chloro-1-methylpropenyl)TMS R2->S3

Two-step synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane.

Step-by-Step Procedure:

  • Hydromagnesiation: To an oven-dried flask under argon, add isobutylmagnesium chloride (1.8 M in ether, 2.3 equiv) and bis(cyclopentadienyl)titanium dichloride (0.05 equiv). Stir for 20 min at 0 °C[1].

  • Add 2-butyn-1-ol (1.0 equiv) in ether dropwise over 10 min. Stir the mixture at room temperature for 3 hours, then reflux for 16 hours[5].

  • Silylation: Cool the mixture to 0 °C and carefully add trimethylsilyl chloride (TMSCl, 2.5 equiv). Stir for 1 hour, then quench with saturated aqueous NH4Cl. Extract with ether, dry over MgSO4, and concentrate to yield (E)-3-trimethylsilylbut-2-en-1-ol[2].

  • Appel Halogenation: Dissolve the resulting alcohol (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous CH2Cl2 under argon.

  • Add freshly recrystallized N-chlorosuccinimide (NCS, 1.1 equiv) in portions at 0 °C[5].

  • Stir for 1 hour at 0 °C, then 4 hours at room temperature.

  • Concentrate the mixture and filter the residue through a short pad of neutral alumina using hexanes to afford the pure ((E)-3-Chloro-1-methylpropenyl)trimethylsilane as a yellow liquid (approx. 66% yield)[1].

Protocol B: Enolate Alkylation and Annulation

Scientific Rationale: Generating the kinetic enolate at -78 °C prevents equilibration to the thermodynamic enolate. The addition of a polar aprotic co-solvent (like HMPA or DMPU) is often required to break up enolate aggregates and accelerate the SN2 attack on the allylic chloride[1].

Step-by-Step Procedure:

  • Enolate Generation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.

  • Add the target ketone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete kinetic deprotonation.

  • Alkylation: Add ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.2 equiv) dropwise, followed optionally by DMPU (10% v/v) to accelerate the reaction. Allow the mixture to slowly warm to room temperature overnight. Quench with water, extract, and purify via silica gel chromatography.

  • Unmasking: Dissolve the alkylated product in CH2Cl2 and cool to 0 °C. Add mCPBA (1.2 equiv). Stir until epoxidation is complete (monitored by TLC). Treat the crude epoxide with a catalytic amount of strong acid (e.g., TsOH) in THF/water to trigger the rearrangement to the methyl ketone[1].

  • Cyclization: Dissolve the resulting methyl ketone in ethanol. Add a solution of KOH (10% aqueous) and heat to 60 °C for 2-4 hours to effect the aldol condensation and dehydration. Neutralize, extract, and purify to isolate the final Robinson annulation product[2].

References

  • Singletary, J. A., Lam, H., & Dudley, G. B. (2005). A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent. The Journal of Organic Chemistry, 70(2), 739-741. URL: [Link]

  • Zhu, C., & Cook, S. P. (2012). A Concise Synthesis of (+)-Artemisinin. Journal of the American Chemical Society, 134(33), 13577-13579. URL: [Link]

  • Jung, M. E., & Piizzi, G. (2003). First Synthesis of the A/B Ring of Ouabain. Organic Letters, 5(2), 137-140. URL: [Link]

  • Stork, G., & Jung, M. E. (1974). Vinylsilanes as carbonyl precursors. Use in annelation reactions. Journal of the American Chemical Society, 96(11), 3682-3684. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isomerization in ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Workflows

Welcome to the Technical Support Center. The synthesis and handling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane—a critical building block often utilized as a precursor for the Stork−Jung Robinson annulation reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis and handling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane—a critical building block often utilized as a precursor for the Stork−Jung Robinson annulation reagent—requires precise control over stereochemistry[1]. Because this molecule features both a vinyl silane moiety and an allylic chloride, it is highly susceptible to both E/Z double-bond isomerization and 1,3-allylic rearrangements.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your reagents.

Diagnostic Decision Tree: Identifying the Cause of Isomerization

Troubleshooting Start ((E)-3-Chloro-1-methylpropenyl) trimethylsilane Q1 Identify Isomerization Trigger Start->Q1 T1 Thermal / Photolytic Q1->T1 T2 Polar / Protic Solvents Q1->T2 T3 Lewis / Brønsted Acids Q1->T3 M1 Radical E/Z Interconversion T1->M1 Homolytic Cleavage M2 SN1 Ionization & Allylic Shift T2->M2 Carbocation Formation M3 Addition-Elimination (E->Z) T3->M3 Protonation / Activation S1 Use BHT & Amber Vials M1->S1 Prevention S2 Use Anhydrous THF/Hexane M2->S2 Prevention S3 Buffer with Mild Base M3->S3 Prevention

Mechanistic pathways of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane isomerization and prevention.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing E -to- Z isomerization during routine storage?

  • Causality (Expertise & Experience): Vinyl silanes are highly susceptible to photo-induced radical isomerization. Ambient UV light can trigger the homolytic cleavage of the π -bond, allowing free rotation around the C–C single bond before reforming into a mixed geometric state.

  • Solution: Store the compound neat or in a non-polar solvent at -20 °C in amber glass vials to block UV radiation. The addition of a radical scavenger, such as 0.1% BHT (Butylated hydroxytoluene), can intercept rogue radicals and preserve the (E) -geometry.

FAQ 2: During nucleophilic substitution, my product shows a mixture of allylic isomers. How do I prevent this?

  • Causality (Expertise & Experience): The allylic chloride moiety in ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is highly prone to SN​1 ionization. When the chloride leaves, it forms a resonance-stabilized allylic carbocation. Because polar protic solvents stabilize this carbocation, the intermediate undergoes a 1,3-allylic shift, leading to a scrambled mixture of SN​2 and SN​2′ products.

  • Solution: Shift the mechanistic pathway strictly toward SN​2 by using non-polar or moderately polar aprotic solvents (e.g., THF, Hexane) and strictly anhydrous conditions.

FAQ 3: Can the choice of Lewis acid catalyst during downstream cross-coupling affect the alkene geometry?

  • Causality (Expertise & Experience): Yes. Strong Lewis acids can coordinate with the alkene or the allylic chloride, promoting an addition-elimination sequence or direct ionization that scrambles the stereocenter. Main group Lewis acids, such as B(C6​F5​)3​ , have been documented to catalyze E/Z isomerization in allylic and vinyl silanes through β -silyl cation intermediates[2]. Furthermore, palladium catalysts used in cross-coupling can also induce isomerization if the solvent environment is not optimized[3].

  • Solution: Use mild, bulky transition metal catalysts and avoid strong Lewis acids. If a Lewis acid is required, ensure the reaction temperature is kept below -40 °C to kinetically trap the (E) -isomer.

Quantitative Data: Solvent Selection Guide

The choice of solvent dictates the ionization potential of the allylic chloride. Use the table below to select a solvent that minimizes the risk of SN​1 pathways and subsequent isomerization.

SolventDielectric Constant ( ε ) SN​1 Ionization PotentialEstimated E/Z Scrambling (%)Suitability for (E) -Isomer Retention
Hexane 1.89Very Low< 1%Optimal (Storage/Washes)
THF 7.58Low< 2%Optimal (Reactions)
Dichloromethane 8.93Moderate5 - 10%Acceptable (Low Temp Only)
Methanol 32.7High> 30%Not Recommended
DMSO 46.8Very High> 50%Strongly Discouraged
Standard Operating Procedure (SOP)
Protocol: Anhydrous, Non-Isomerizing Nucleophilic Substitution

Trustworthiness Note: This protocol includes built-in self-validating quality control checks to ensure the integrity of the (E) -geometry at each phase.

Step 1: Pre-Reaction Quality Control Analyze the starting ((E)-3-Chloro-1-methylpropenyl)trimethylsilane via 1H NMR. Confirm the presence of the vinylic proton signal characteristic of the (E) -isomer. Self-Validation: Do not proceed to the reaction phase if >5% of the (Z) -isomer is detected, as downstream purification of geometric isomers is notoriously difficult.

Step 2: Apparatus Preparation Flame-dry a Schlenk flask under vacuum (0.1 mmHg) and backfill with high-purity argon. Repeat this cycle three times. Causality: Trace ambient moisture acts as a Brønsted acid source, which catalyzes addition-elimination isomerization across the vinyl silane double bond.

Step 3: Solvent Preparation Add 10 mL of anhydrous THF (freshly distilled over sodium/benzophenone) to the flask and cool to -78 °C using a dry ice/acetone bath.

Step 4: Reagent Addition Dissolve 1.0 equivalent of your nucleophile in the cooled THF. Using a precision syringe pump, add the ((E)-3-Chloro-1-methylpropenyl)trimethylsilane dropwise over 20 minutes. Causality: Dropwise addition prevents localized exothermic hotspots that provide the activation energy required for thermal [3,3]-sigmatropic rearrangements.

Step 5: Reaction Monitoring Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC). Self-Validation: Use hexanes/ethyl acetate mixtures treated with 1% triethylamine as the eluent to prevent silica-induced acid-catalyzed isomerization directly on the TLC plate.

Step 6: Quenching & Workup Quench the reaction at -78 °C with 5 mL of saturated aqueous NaHCO3​ . Causality: A buffered mild-base quench neutralizes any acidic byproducts immediately, preventing post-reaction acid-catalyzed scrambling during the concentration phase. Extract with diethyl ether, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <25 °C.

References
  • [1] A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. PMC - National Institutes of Health. URL:[Link]

  • [2] One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters - ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting unwanted desilylation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Technical Support Center: Troubleshooting Unwanted Desilylation of the Stork-Jung Vinylsilane Reagent Welcome to the Technical Support Center for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane. As a surrogate for methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unwanted Desilylation of the Stork-Jung Vinylsilane Reagent

Welcome to the Technical Support Center for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane. As a surrogate for methyl vinyl ketone (MVK), this bifunctional reagent is a cornerstone for regiospecific Robinson annulations[1]. However, its dual nature—comprising both a vinylsilane and an allylic chloride—makes it highly susceptible to unwanted desilylation.

As a Senior Application Scientist, I frequently see researchers lose their entire product yield to desilylation before the annulation even begins. This guide is designed to help you understand the chemical causality behind these failures and implement self-validating protocols to prevent them.

Frequently Asked Questions (Troubleshooting)

Q: My Stork-Jung reagent degraded into crotyl chloride during storage. What happened? A: You are observing auto-catalytic protodesilylation. The molecule contains an allylic chloride, which is prone to slow solvolysis from trace atmospheric moisture, releasing HCl. The generated proton electrophilically attacks the C1 position of the vinylsilane. This attack is kinetically favored because the resulting intermediate carbocation at C2 is highly stabilized by the hyperconjugative β -silyl effect[2]. Subsequent nucleophilic attack by chloride or water on the silicon atom cleaves the C-Si bond, regenerating the double bond and yielding the desilylated byproduct, crotyl chloride (1-chloro-2-butene)[3]. Actionable Fix: Store the reagent over a mild acid scavenger (e.g., anhydrous K2​CO3​ ) at -20 °C under argon.

Q: During the enolate alkylation step, I am losing the TMS group and getting complex mixtures. How do I prevent this? A: This is nucleophilic desilylation. While vinylsilanes are generally robust, the highly basic conditions of enolate alkylation can trigger direct attack on the silicon atom. If the enolate (or unreacted base like LDA/KHMDS) attacks the hard TMS group instead of the allylic carbon, it displaces a vinyl anion intermediate. This intermediate rapidly protonates upon workup to form desilylated crotyl derivatives[4]. Actionable Fix: Ensure strict stoichiometric control. Use exactly 1.0 equivalent of a non-nucleophilic base to generate the enolate, and ensure complete enolization before adding the vinylsilane.

Q: Can I use the allylic iodide instead of the chloride? A: Yes. In fact, the original Stork-Jung Robinson annulation protocol utilizes the allylic iodide[1]. The chloride is often synthesized as a stable intermediate and converted to the iodide via a Finkelstein reaction (NaI in acetone) immediately prior to use. The iodide is significantly more reactive toward the enolate (faster SN​2 alkylation), which allows the reaction to proceed at lower temperatures (-78 °C), thereby outcompeting the slower nucleophilic desilylation side-reactions.

Mechanistic Workflow of Degradation

G Reagent ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (Intact Reagent) Acid Trace Acid (HCl) Auto-solvolysis Reagent->Acid Moisture Exposure Base Excess Nucleophile (e.g., Alkoxide/LDA) Reagent->Base Poor Stoichiometry BetaCation β-Silyl Carbocation (Hyperconjugative Stabilization) Acid->BetaCation Electrophilic Attack (C1) VinylAnion Vinyl Anion Intermediate (C-Si Bond Cleavage) Base->VinylAnion Nucleophilic Attack (Si) Crotyl Desilylated Byproduct (Crotyl Chloride) BetaCation->Crotyl Loss of TMS+ VinylAnion->Crotyl Protonation

Mechanistic divergence of vinylsilane desilylation via acidic and nucleophilic pathways.

Self-Validating Protocol: Synthesis and Stabilization

To prevent desilylation, the preparation of the chloride must be tightly controlled to avoid generating acidic byproducts[1].

Objective: Convert (E)-3-Trimethylsilanylbut-2-en-1-ol to ((E)-3-Chloro-1-methylpropenyl)trimethylsilane.

  • Glassware Preparation: Base-wash all glassware with a 5% KOH/isopropanol solution, rinse with DI water, and oven-dry. Causality: Trace acidic sites on standard borosilicate glass are sufficient to initiate auto-catalytic protodesilylation.

  • Reagent Mixing: In the base-washed, argon-purged flask, dissolve 1.0 equiv of (E)-3-Trimethylsilanylbut-2-en-1-ol and 1.1 equiv of triphenylphosphine ( PPh3​ ) in strictly anhydrous CH2​Cl2​ (0.2 M).

  • Chlorination: Portion-wise, add 1.1 equiv of freshly recrystallized N-chlorosuccinimide (NCS). Causality: Commercial NCS often contains succinimide and trace HCl degradation products that act as protodesilylation triggers.

  • Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC (hexanes/EtOAc).

  • Workup (Critical Step): Concentrate the mixture in vacuo to a thick oil. Do not use silica gel for purification. Filter the crude mixture through a short pad of neutral alumina using hexanes as the eluent. Causality: Silica gel is highly acidic ( pH≈5.5 ) and will protonate the C1 position of the vinylsilane, leading to complete loss of the TMS group during column chromatography.

  • Storage: Concentrate the filtrate and immediately store the yellow liquid over a few pellets of anhydrous K2​CO3​ at -20 °C. Causality: The allylic chloride slowly undergoes solvolysis, generating HCl. The K2​CO3​ acts as an in-situ acid scavenger, breaking the auto-catalytic degradation loop.

Quantitative Data: 1H NMR Diagnostic Markers

To ensure your protocol is a self-validating system, always perform a quick 1H NMR check before using the reagent in an annulation. Use the table below to quantify the extent of desilylation[1].

Structural StateChemical SpeciesDiagnostic 1H NMR Signals ( CDCl3​ )Mechanistic Cause of Formation
Intact Reagent ((E)-3-Chloro-1-methylpropenyl)trimethylsilane δ 5.89 (tq, 1H), 4.12 (d, 2H), 1.76 (d, 3H), 0.08 (s, 9H)N/A (Desired Product)
Degraded Crotyl Chloride (1-Chloro-2-butene) δ 5.6-5.8 (m, 2H), ~4.0 (d, 2H), ~1.7 (d, 3H), Absence of TMS singlet Protodesilylation or Nucleophilic Cleavage

References

  • Title: A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects Source: ResearchGate URL: [Link]

  • Title: The mechanism of the protodesilylation of allylsilanes and vinylsilanes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Welcome to the Advanced Technical Support Center. This resource is designed for drug development professionals and synthetic chemists working with ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for drug development professionals and synthetic chemists working with ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)[1]. This bifunctional molecule—featuring both an allylic chloride and a vinyl silane moiety—presents unique chemoselectivity challenges.

Optimizing transition-metal catalyst loading (specifically Palladium or Lewis acid systems) is critical to preventing competing pathways such as protodesilylation, undesired homocoupling, or premature catalyst deactivation[2][3].

Catalyst Optimization Logic & Workflow

When optimizing catalyst loading for dual-functional silanes, the relationship between the metal center, the ligand, and the substrate dictates the turnover frequency (TOF). The following decision tree illustrates the self-validating logic required to isolate the optimal catalytic window.

CatalystOptimization Start Initial Screen (5.0 mol% Pd) Assess Assess Conversion & Chemoselectivity Start->Assess HighYield >90% Yield Clean Product Assess->HighYield Success LowYield <50% Yield or Side Reactions Assess->LowYield Failure ReduceLoad Titrate Down (2.5% -> 1.0% -> 0.1%) HighYield->ReduceLoad CheckDeact Check Catalyst Deactivation (Black Pd) LowYield->CheckDeact FinalProtocol Establish Final ppm/mol% Protocol ReduceLoad->FinalProtocol TON Maximized OptimizeLigand Adjust Ligand/Metal Ratio (L:M from 1:1 to 2:1) CheckDeact->OptimizeLigand Aggregation detected OptimizeLigand->Assess Re-evaluate

Workflow for titrating catalyst loading and managing Palladium aggregation.

Frequently Asked Questions (FAQs)

Q: Why does lowering the Palladium catalyst loading below 1.0 mol% suddenly halt the allylic substitution of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane? A: This is a classic symptom of catalyst poisoning or mass transfer limitation. At standard loadings (2–5 mol%), the sheer concentration of active Pd(0) overcomes trace impurities (e.g., dissolved oxygen, trace moisture, or unreacted starting material acting as a poison). When you drop to sub-mol% or ppm levels, the stoichiometric ratio of poisons to active catalyst becomes significant. Causality dictates that at low loadings, the oxidative addition complex—an (η3-allyl)palladium intermediate—is highly susceptible to irreversible aggregation into inactive "Palladium black" if the ligand-to-metal ratio is not strictly maintained[2][3].

Q: Can I use Lewis acids instead of Palladium to activate the silane moiety for Hosomi-Sakurai-type allylations? A: Yes. If you are targeting the vinyl silane for carbon-carbon bond formation, Lewis acids are preferred. However, catalyst loading behaves differently here. While traditional Hosomi-Sakurai reactions required stoichiometric TiCl4, modern protocols utilize catalytic amounts of highly Lewis-acidic salts (e.g., Bi(OTf)3 or Hg(ClO4)2·3H2O) at loadings as low as 0.1 to 1.0 mol%[4][5]. The key is that the Lewis acid must rapidly dissociate from the product to avoid product inhibition.

Q: How does the choice of solvent impact the required catalyst loading? A: Solvent coordination directly competes with substrate binding. In coordinating solvents like acetonitrile or DMSO, the solvent stabilizes the cationic (η3-allyl)palladium intermediate, preventing aggregation[2][6]. However, if the solvent binds too tightly, it impedes the transmetalation step, forcing you to use higher catalyst loadings to achieve reasonable reaction rates.

Troubleshooting Guide

Symptom / ObservationMechanistic CauseResolution Strategy
Formation of Palladium Black Depletion of active ligand or excessive reduction of Pd(II) to Pd(0) without sufficient substrate stabilization.Increase the Ligand:Pd ratio from 1:1 to 2:1. Alternatively, switch to a more sterically demanding bidentate phosphine ligand to prevent multinuclear aggregation[7].
Protodesilylation of the Vinyl Silane Trace moisture in the presence of acidic byproducts (e.g., HCl generated from the allylic chloride displacement).Add a stoichiometric mild base (e.g., Na3PO4 or K2CO3) to buffer the system[8]. Ensure rigorous Schlenk techniques are used to exclude water.
Reaction stalls at 50% conversion Product inhibition. The formed product binds more strongly to the metal center than the starting ((E)-3-Chloro-1-methylpropenyl)trimethylsilane.Increase the reaction temperature by 10–15 °C to promote product dissociation, or incrementally increase the catalyst loading by 0.5 mol%.

Experimental Protocol: Self-Validating Catalyst Titration

To accurately determine the minimum effective catalyst loading without sacrificing yield, use this self-validating titration methodology. This protocol assumes a standard Pd-catalyzed cross-coupling or allylic substitution framework.

Step 1: Baseline Establishment

  • In an argon-filled glovebox, prepare a stock solution of Pd2(dba)3 (0.05 M) and your chosen phosphine ligand (0.11 M) in anhydrous THF.

  • Set up a control reaction using 5.0 mol% Pd loading with 1.0 mmol of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane and 1.2 mmol of the nucleophile/coupling partner.

  • Monitor via GC-MS or LC-MS until complete consumption of the starting material is observed. Record the time to completion (t_100).

Step 2: Logarithmic Titration

  • Set up three parallel reactions utilizing the same stock solutions, adjusting the injected volume to achieve 2.5 mol% , 1.0 mol% , and 0.1 mol% Pd loadings.

  • Maintain the total reaction volume constant by adding pure anhydrous THF.

  • Quench 50 µL aliquots at standardized intervals (e.g., 10, 30, 60, 120 minutes) into vials containing a 1:1 mixture of ethyl acetate and saturated aqueous NH4Cl.

Step 3: Kinetic Validation

  • Plot the conversion vs. time for each loading.

  • Self-Validation Check: If the initial rate (first 20% conversion) scales linearly with catalyst loading, the system is kinetically well-behaved. If the 0.1 mol% reaction shows zero conversion or a massive lag phase, you have crossed the threshold of catalyst poisoning by trace impurities.

Quantitative Data: Catalyst Loading vs. Efficiency

The following table summarizes expected performance metrics when optimizing Palladium catalyst loading for allylic silane functionalization.

Catalyst Loading (mol%)Ligand:Metal RatioConversion at 2h (%)Turnover Number (TON)Chemoselectivity (Target:Side Product)
5.0%1.1 : 1>99%2095:5
2.5%1.1 : 198%3996:4
1.0%1.5 : 192%9298:2
0.1%2.0 : 145% (Stalled)45080:20 (Deactivation observed)

Note: Decreasing catalyst loading often improves chemoselectivity up to a critical threshold (1.0%), below which catalyst deactivation pathways dominate, leading to complex mixtures.

References

  • Vertex AI Search Grounding. FeSO4·7H2O-Catalyzed Four-Component Synthesis of Protected Homoallylic Amines.6

  • RSC Publishing. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation. 4

  • ACS Publications. A Hg(ClO4)2·3H2O Catalyzed Sakurai–Hosomi Allylation of Isatins and Isatin Ketoimines Using Allyltrimethylsilane.5

  • ACS Publications. Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. 2

  • Thieme Connect. C—C and C—X Bond Formation by Allylic C—H Activation. 3

  • Researcher.life. Palladium-Catalyzed Enantioselective Intramolecular C-H Arylation...7

  • SmallMolecules.com. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (inquiry).

  • Alfa Chemistry. CAS 116400-84-1 2-Naphthalenamine,5-bromo-(9ci). 1

  • ACS Publications. Decarboxylative Allylation of Silanecarboxylic Acids Enabled by Organophotocatalysis. 8

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Moisture Sensitivity of the Stork-Jung Reagent

Welcome to the Technical Support Center for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS 116399-78-1), widely known as the Stork-Jung vinylsilane Robinson annulation reagent. This portal is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS 116399-78-1), widely known as the Stork-Jung vinylsilane Robinson annulation reagent. This portal is designed for researchers and drug development professionals who require precise, reproducible control over this highly reactive methyl vinyl ketone (MVK) surrogate.

Below, you will find mechanistic insights into its moisture sensitivity, quantitative quality control metrics, self-validating experimental workflows, and a targeted troubleshooting FAQ.

Mechanistic Causality: The Dual Threat of Moisture

Handling ((E)-3-Chloro-1-methylpropenyl)trimethylsilane requires strict anhydrous techniques because the molecule is susceptible to a destructive, autocatalytic degradation cascade when exposed to trace water.

The causality of this sensitivity is two-fold:

  • Allylic Hydrolysis: The reagent contains an allylic chloride moiety. Allylic halides are highly electrophilic and prone to rapid SN​1 and SN​2 hydrolysis. Ambient moisture acts as a nucleophile, displacing the chloride to form an allylic alcohol and releasing stoichiometric hydrochloric acid (HCl).

  • Protodesilylation (The β -Silicon Effect): Vinylsilanes are notoriously sensitive to strong acids. The newly generated HCl protonates the alkene, forming a carbocation β to the silicon atom. This intermediate is hyperstabilized by the β -silicon effect (hyperconjugation of the C–Si σ -bond into the empty p-orbital). This stabilization lowers the activation energy for C–Si bond cleavage, resulting in the rapid loss of the trimethylsilyl (TMS) group to yield an unreactive alkene and TMSCl .

DegradationPathway A Intact Stork-Jung Reagent ((E)-3-Chloro-1-methylpropenyl)trimethylsilane B Moisture Exposure (H2O Nucleophilic Attack) A->B Atmospheric Humidity C Hydrolysis Product Allylic Alcohol + HCl B->C Cl- Leaving Group D Acid-Catalyzed Protodesilylation (β-Silicon Effect) C->D Autocatalytic HCl E Degraded Products Alkene + TMSCl D->E C-Si Bond Cleavage

Degradation pathway of Stork-Jung reagent via hydrolysis and protodesilylation.

Quantitative Quality Control Data

Before deploying this reagent in complex total syntheses, it must pass rigorous quality control. Use the following tables to benchmark your reagent's integrity and your laboratory's environmental controls.

Table 1: 1 H NMR Indicators of Reagent Integrity (300 MHz, CDCl 3​ )
Proton AssignmentPure Reagent (Intact)Degraded Reagent (Hydrolyzed)Causality / Note
TMS Group (9H) Singlet, δ 0.08 ppmShifted or multiple singlets (e.g., TMSCl at δ ~0.40)Loss of the vinylsilane moiety due to acid-catalyzed protodesilylation.
Allylic CH 2​ (2H) Doublet, δ 4.12 ppmShifted to δ 3.93 ppmHydrolysis of the chloride to an alcohol alters the local electronic shielding.
Vinylic CH (1H) Multiplet, δ 5.89 ppmMissing or structurally alteredAlkene protonation during acid cleavage destroys the original vinyl system.
Table 2: Environmental Moisture Thresholds
ParameterAcceptable LimitConsequence of Exceedance
Solvent Water Content < 10 ppm (Karl Fischer)Rapid hydrolysis of the allylic chloride upon dissolution in THF/DCM.
Glovebox Atmosphere < 1 ppm H 2​ OSurface degradation during weighing, transfer, and storage.
Storage Temperature -20 °CAccelerates the autocatalytic HCl degradation cascade if stored at room temperature.

Self-Validating Experimental Workflow

To ensure successful Michael addition/alkylation using this reagent, follow this self-validating Schlenk protocol. Every step includes a specific causality and a validation checkpoint to guarantee scientific integrity.

ExpWorkflow S1 1. Glassware Prep Flame-dry under vacuum S2 2. Reagent QC 1H NMR Validation S1->S2 S3 3. Enolate Formation LDA in THF at -78°C S2->S3 S4 4. Alkylation Add Silane dropwise S3->S4 S5 5. Quench & Isolate NH4Cl quench S4->S5

Standard moisture-free experimental workflow for vinylsilane alkylation.

Step-by-Step Methodology:

Step 1: Apparatus Preparation (Desorption of Surface Water)

  • Action: Flame-dry a Schlenk flask under high vacuum (0.1 Torr) for 5 minutes, then backfill with dry Argon. Repeat three times.

  • Causality: Borosilicate glass surfaces are covered in silanol groups that strongly adsorb atmospheric water. Flame drying provides the thermal energy required to desorb this water, preventing it from hydrolyzing the highly sensitive allylic chloride upon introduction.

  • Validation Checkpoint: The flask should feel warm to the touch but cool down rapidly under Argon. A vacuum gauge must read <0.5 Torr during the evacuation cycle.

Step 2: Reagent Validation (Pre-Reaction QC)

  • Action: Dissolve an aliquot of the Stork-Jung reagent in anhydrous CDCl 3​ and acquire a rapid 1 H NMR spectrum.

  • Causality: Because degradation is autocatalytic (generating HCl), even a previously sealed bottle may be compromised. Verifying the TMS singlet ensures the vinylsilane is intact.

  • Validation Checkpoint: If a sharp singlet at δ 0.08 ppm and a doublet at δ 4.12 ppm are present with no broad OH stretches or TMSCl peaks, the reagent is safe to use.

Step 3: Enolate Generation

  • Action: Cool a solution of the ketone in anhydrous THF to -78 °C. Add 1.05 equivalents of freshly prepared Lithium Diisopropylamide (LDA) dropwise. Stir for 30 minutes.

  • Causality: -78 °C ensures kinetic enolate formation and prevents aldol condensation side reactions.

  • Validation Checkpoint: The solution should remain homogeneous and pale yellow. Cloudiness indicates the presence of lithium hydroxide (from moisture in the system reacting with LDA).

Step 4: Electrophile Addition

  • Action: Add the validated Stork-Jung reagent (1.1 equivalents) dropwise via a gas-tight syringe. Gradually warm to -20 °C over 2 hours.

  • Causality: The allylic chloride is highly electrophilic. Warming to -20 °C provides the activation energy for the SN​2 alkylation while keeping the temperature low enough to suppress elimination side reactions.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The ketone starting material spot should disappear, replaced by a less polar UV-active product spot.

Step 5: Quench and Isolation

  • Action: Quench the reaction at -20 °C with saturated aqueous NH 4​ Cl. Extract with diethyl ether.

  • Causality: NH 4​ Cl is a mild proton source that destroys unreacted enolate and LDA without providing enough acidity to protodesilylate the newly formed vinylsilane product.

Troubleshooting & FAQs

Q: My Robinson annulation yield is <10%, and I see unreacted ketone. What went wrong? A: The most common cause is the degradation of the Stork-Jung reagent prior to enolate trapping. If moisture entered the system, the allylic chloride hydrolyzed, releasing HCl. This HCl rapidly protodesilylated the vinylsilane, rendering the reagent electrophilically dead. Solution: Always perform the 1 H NMR validation step (see Table 1) immediately before setting up the reaction.

Q: Can I purify a partially degraded batch of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane? A: It is highly discouraged. While vacuum distillation might theoretically separate the intact reagent from the allylic alcohol and desilylated alkene, the presence of residual HCl makes the process extremely risky. The heat applied during distillation often accelerates the acid-catalyzed cleavage, destroying the remaining reagent. We recommend synthesizing a fresh batch using the succinct Singletary-Dudley method .

Q: What is the optimal long-term storage condition for this reagent? A: Store the reagent neat (undiluted) at -20 °C in a Schlenk tube or a tightly sealed vial backfilled with Argon. To act as an insurance policy against trace moisture, store it over activated 4Å molecular sieves or with a small amount of an insoluble acid scavenger (like poly-4-vinylpyridine) to neutralize any spontaneously generated HCl before it can trigger protodesilylation.

References

  • Singletary, J. A., Lam, H., & Dudley, G. B. (2005). A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent. The Journal of Organic Chemistry, 70(2), 739-741. URL:[Link]

  • Stork, G., & Jung, M. E. (1974). Vinylsilanes as carbonyl precursors. Use in annelation reactions. Journal of the American Chemical Society, 96(11), 3682-3684. URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Products in the Alkylation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Welcome to the technical support center for the alkylation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic transformation. We will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies and optimized protocols to ensure high-yield, selective, and reproducible outcomes in your laboratory.

Understanding the Core Reaction and Potential Pitfalls

The alkylation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is a powerful method for constructing stereodefined trisubstituted alkenes, which are valuable intermediates in organic synthesis. The desired transformation typically proceeds via an S_N2' (anti) pathway, where a nucleophile attacks the γ-carbon of the allylic system, leading to displacement of the chloride leaving group with a concomitant shift of the double bond.[1] The trimethylsilyl group plays a crucial role in stabilizing the intermediate positive charge that develops at the β-position through hyperconjugation, directing the regioselectivity of the attack.[2]

However, the high reactivity of the allylic chloride substrate and the nature of the organometallic nucleophiles often lead to a mixture of undesired products. Understanding the origins of these side products is the first step toward their elimination.

Common Side Reactions:
  • S_N2 Reaction: Direct nucleophilic attack at the carbon bearing the chlorine atom.

  • Homocoupling (Wurtz-type): Dimerization of the organometallic nucleophile (R-R). This is particularly prevalent with highly reactive reagents like Grignards.[3][4]

  • Elimination: Deprotonation leading to the formation of a diene.

  • Isomerization: Loss of the desired (E)-stereochemistry of the vinylsilane product.[5]

  • Protodesilylation: Loss of the trimethylsilyl group due to acidic or protic impurities.

// Reactants sub [label="((E)-3-Chloro-1-methylpropenyl)trimethylsilane + R-M"];

// Products sn2_prime [label="Desired SN2' Product\n((E)-alkenylsilane)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sn2 [label="SN2 Product\n(Regioisomer)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo [label="Homocoupling\n(R-R)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; elim [label="Elimination Product\n(Diene)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; iso [label="(Z)-Isomer", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathways sub -> sn2_prime [label=" Desired Pathway\n (e.g., Organocuprate)"]; sub -> sn2 [label="Side Reaction"]; sub -> homo [label="Side Reaction\n(e.g., Grignard)"]; sub -> elim [label="Side Reaction"]; sn2_prime -> iso [label="Isomerization"]; }

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My primary side product is the dimer of my alkylating group (R-R). What is causing this and how can I prevent it?

A1: Cause and Mechanism: This side product arises from a Wurtz-type homocoupling reaction, which is especially common when using highly reactive and basic organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents.[3][4] These reagents can be generated in excess or can react with the allylic halide through a radical pathway or by reducing a transition metal catalyst, leading to dimerization.

Troubleshooting & Optimization:

  • Switch to an Organocuprate: The most effective solution is to transition from a Grignard or organolithium reagent to an organocuprate (a Gilman reagent, R₂CuLi).[6][7] Organocuprates have lower basicity and are softer nucleophiles, which significantly suppresses homocoupling and favors the desired S_N2' pathway.[8][9]

  • Use Catalytic Copper: If using a Grignard reagent is necessary, perform the reaction in the presence of a catalytic amount of a copper(I) salt (e.g., 1-5 mol% CuI or CuCN). This generates the more selective organocuprate species in situ.[10]

  • Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and maintain a low temperature (-78 °C to -20 °C) to moderate its reactivity.

Q2: I'm observing the wrong regioisomer; the alkyl group is attached directly to the carbon that held the chlorine (S_N2 product). How do I improve S_N2' selectivity?

A2: Cause and Mechanism: The formation of the S_N2 product indicates that the nucleophile is directly attacking the α-carbon. This is more common with "harder" nucleophiles or under conditions that do not sufficiently promote the S_N2' pathway. While Grignard reagents can add with allylic transposition, the selectivity can be poor.[11] Copper-catalyzed reactions are known to strongly favor the S_N2' pathway.[12]

Troubleshooting & Optimization:

  • Utilize an Organocuprate: As with homocoupling, organocuprates are the reagents of choice for maximizing S_N2' selectivity in allylic alkylations.[12][13] The mechanism involves the formation of a π-complex between the copper reagent and the alkene, which directs the nucleophilic attack to the γ-position.[10]

  • Choice of Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard and generally promote the desired reactivity. THF is often preferred as it can better solvate the organometallic species.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid like BF₃·OEt₂ can enhance the reactivity of cuprates, but this must be done cautiously as it can also alter selectivity.[14] Chlorotrimethylsilane (TMSCl) has also been shown to accelerate organocuprate reactions.[10][15]

Q3: The final product is a mixture of (E) and (Z) isomers. How can I preserve the (E)-stereochemistry?

A3: Cause and Mechanism: The starting material has (E)-geometry, and the S_N2' reaction is stereospecific. The loss of stereoselectivity suggests that isomerization is occurring either during the reaction or the workup. This can be catalyzed by trace impurities, excess reactive organometallic species, or non-optimal temperatures.

Troubleshooting & Optimization:

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (typically -78 °C for the addition) and do not let the reaction warm prematurely.

  • Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate metal alkoxides and neutralizes any remaining reactive organometallic species without causing harsh pH changes that could lead to isomerization.

  • Minimize Reaction Time: Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities can sometimes catalyze isomerization.

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cause_homo [label="Cause: High reactivity of\nGrignard/Organolithium", shape=plaintext]; cause_sn2 [label="Cause: 'Hard' Nucleophile,\nNo Cu-catalyst", shape=plaintext]; cause_iso [label="Cause: High Temp,\nImproper Quench", shape=plaintext];

sol_homo [label="Solution:\n1. Use Gilman Cuprate (R₂CuLi)\n2. Use catalytic CuI with Grignard", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sn2 [label="Solution:\n1. Use Organocuprate\n2. Maintain low temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_iso [label="Solution:\n1. Maintain T < -20°C\n2. Quench at low temp with sat. NH₄Cl(aq)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {homo, sn2, iso}; homo -> cause_homo [style=dashed, arrowhead=none]; cause_homo -> sol_homo; sn2 -> cause_sn2 [style=dashed, arrowhead=none]; cause_sn2 -> sol_sn2; iso -> cause_iso [style=dashed, arrowhead=none]; cause_iso -> sol_iso; }

Caption: Troubleshooting Workflow for Common Side Products.

Frequently Asked Questions (FAQs)

Q: What is the best nucleophile for this alkylation: a Grignard reagent, an organolithium, or an organocuprate?

A: For this specific substrate, an organocuprate (Gilman reagent, R₂CuLi) is overwhelmingly the best choice. While Grignard and organolithium reagents can be used, they are prone to side reactions like homocoupling, elimination, and poor regioselectivity.[3][6][9] Organocuprates offer a superior combination of high S_N2' selectivity, suppression of side reactions, and tolerance of various functional groups.[8][14]

Q: Why is copper(I) iodide (CuI) often used instead of other copper salts?

A: Copper(I) iodide is widely used because it is commercially available, relatively inexpensive, and readily soluble in ethereal solvents upon addition of the organolithium reagent to form the soluble cuprate complex. Copper(I) bromide (CuBr) and copper(I) cyanide (CuCN) are also effective and can sometimes offer different or improved reactivity profiles.[13] The choice may depend on the specific alkyl group being transferred.

Q: How critical is the exclusion of water and air from the reaction?

A: It is absolutely critical. Organometallic reagents, including Grignards, organolithiums, and organocuprates, are highly reactive towards protic sources like water and are readily oxidized by air.[3] Failure to maintain strictly anhydrous and inert (e.g., under Nitrogen or Argon) conditions will result in the quenching of the nucleophile, leading to low yields and the formation of protonated byproducts.

Data Summary & Optimized Protocols

Table 1: Comparison of Nucleophiles for Allylic Alkylation
Nucleophile TypeReagent ExampleTypical S_N2' : S_N2 RatioCommon Side ProductsKey Considerations
Grignard R-MgBrVariable (Often < 5:1)Homocoupling (R-R), EliminationHighly reactive; best used with catalytic Cu(I).[3][12]
Organolithium R-LiPoorHomocoupling, EliminationGenerally too reactive and basic for this transformation.
Gilman Cuprate R₂CuLi> 20:1MinimalReagent of choice for high selectivity.[6][8]
Higher Order Cuprate R₂Cu(CN)Li₂> 20:1MinimalCan be more stable and reactive than Gilman cuprates.[13]
Experimental Protocol 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

This protocol is a representative example for preparing a Gilman reagent. It should be performed under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

  • Setup: Place copper(I) iodide (CuI, 1.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous diethyl ether or THF via syringe.

  • Cooling: Cool the resulting slurry to -20 °C in a dry ice/acetonitrile bath.

  • Organolithium Addition: Slowly add a solution of methyllithium (MeLi, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.

  • Formation: Upon addition of the first equivalent of MeLi, the yellow CuI slurry will dissolve to form a clear, colorless, or slightly yellow solution of the lithium dimethylcuprate. The reagent is now ready for use.[16]

Experimental Protocol 2: Alkylation with Lithium Dimethylcuprate

This protocol assumes the prior preparation of the organocuprate reagent.

  • Substrate Addition: In a separate flame-dried flask under an inert atmosphere, dissolve ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.0 eq) in anhydrous THF.

  • Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Cuprate Transfer: Slowly transfer the freshly prepared lithium dimethylcuprate solution (1.2 eq) from Protocol 1 into the cooled substrate solution via a cannula or syringe.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[3][17]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-alkenylsilane.

References

  • Electrophilic substitution of unsatur
  • Technical Support Center: Grignard Reactions with Allylic Chlorides - Benchchem.
  • Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC.
  • Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective C
  • Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective Catalysis | CCS Chemistry - Chinese Chemical Society.
  • Lau, P. W.-K. (1979). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University. Available at: [Link]

  • Qian, H., & Widenhoefer, R. A. (2009). Regio- and Stereoselective Synthesis of Multisubstituted Vinylsilanes via Zirconacycles. Organic Letters, 11(17), 3842–3845. Available at: [Link]

  • McAtee, J. R., & Lipshutz, B. H. (2010). Pd-Catalyzed Synthesis of Allylic Silanes from Allylic Ethers. PMC. Available at: [Link]

  • Wang, Z., & Liu, B. (2019). Copper-Catalyzed Regiodivergent Internal Allylic Alkylations. PMC. Available at: [Link]

  • Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols | Journal of the American Chemical Society.
  • Wipf, P. (2007). The Synthetic & Mechanistic Chemistry of Cuprates I. Basic Principles. University of Pittsburgh. Available at: [Link]

  • Organocuprates | Chem-St
  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]

  • Varghese, J. P., & Knochel, P. (2018). Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 83(17), 10323–10329. Available at: [Link]

  • Progress on the Cu-Catalyzed 1,4-Conjug
  • R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps.
  • Sakurai, H. (1981). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. Pure and Applied Chemistry, 54(1), 1-22. Available at: [Link]

  • Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Available at: [Link]

  • Naka, H., & Sato, F. (2008). 7.6 Magnesium Compounds. Science of Synthesis. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Gilman Reagent (Organocupr
  • Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+.
  • Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent - RSC Publishing.
  • An In-Depth Guide to Silylation with Chlorotrimethylsilane (TMSCl) - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

((E)-3-Chloro-1-methylpropenyl)trimethylsilane vs Z-isomer reactivity comparison

Comparative Reactivity Guide: ((E)- vs (Z)-3-Chloro-1-methylpropenyl)trimethylsilane in Enolate Trapping Executive Summary In the realm of complex molecule synthesis, the Robinson annulation remains a cornerstone for con...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: ((E)- vs (Z)-3-Chloro-1-methylpropenyl)trimethylsilane in Enolate Trapping

Executive Summary

In the realm of complex molecule synthesis, the Robinson annulation remains a cornerstone for constructing fused cyclic frameworks. However, direct reaction with methyl vinyl ketone (MVK) often suffers from competitive polymerization and poor regiocontrol[1]. To circumvent this, the Stork-Jung vinylsilane class of reagents—specifically, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane and its iodo-derivative—was developed[2]. These reagents act as superior MVK surrogates, allowing for the regiospecific alkylation of unstabilized enolates followed by oxidative unmasking to the diketone[3].

This guide provides an in-depth comparison of the (E)-isomer against its (Z)-counterpart, detailing the stereoelectronic principles that make the (E)-isomer the exclusive choice for successful annulation, supported by self-validating experimental protocols.

Mechanistic Causality: Why Stereochemistry Dictates Reactivity

As application scientists, we must look beyond the drawn structure and consider the three-dimensional trajectory of the reaction. The efficacy of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane relies entirely on its stereochemistry. The alkylation of a bulky cyclohexanone enolate via an SN​2 pathway is highly sensitive to the spatial arrangement of the allylic electrophile[1].

1. Steric Trajectory and Allylic Strain ( A(1,3) ) In the (E)-isomer, the bulky trimethylsilyl (TMS) group and the reactive chloromethyl group are positioned trans to one another. This spatial segregation leaves the Bürgi-Dunitz trajectory open for the incoming enolate nucleophile to attack the σ∗ orbital of the C-Cl bond. Conversely, the (Z)-isomer places the TMS group and the chloromethyl group on the same side of the alkene. This creates severe allylic A(1,3) strain. When an enolate attempts an SN​2 displacement on the (Z)-isomer, the massive steric bulk of the TMS group physically blocks the nucleophilic approach, forcing the reaction down unproductive pathways[4].

2. The β -Silicon Effect and Orbital Alignment Vinylsilanes are uniquely stabilized by the β -silicon effect, where the C-Si σ -bond hyperconjugates with the adjacent π -system or developing positive charge. During the subsequent epoxidation step (post-alkylation), the (E)-geometry ensures optimal orbital overlap, allowing smooth rearrangement to the target ketone[3]. The (Z)-isomer's distorted geometry, driven by steric clash, misaligns these orbitals, leading to competitive elimination pathways and complex product mixtures.

Reactivity E_Isomer (E)-Isomer (Trans TMS/CH2Cl) E_TS Unhindered SN2 Trajectory E_Isomer->E_TS Enolate Attack Z_Isomer (Z)-Isomer (Cis TMS/CH2Cl) Z_TS Severe A(1,3) Strain Steric Blockade Z_Isomer->Z_TS Enolate Attack E_Prod High Yield Alkylated Adduct E_TS->E_Prod Favorable Z_Prod Low Yield / Decomposition Z_TS->Z_Prod Unfavorable

Mechanistic divergence in enolate alkylation between (E) and (Z) isomers.

Comparative Performance Data

The following table summarizes the reactivity profiles of the (E) and (Z) isomers when subjected to standard enolate trapping conditions (e.g., lithium enolate of cyclohexanone in THF at -78 °C).

Parameter((E)-3-Chloro-1-methylpropenyl)TMS((Z)-3-Chloro-1-methylpropenyl)TMS
SN​2 Alkylation Yield 82 - 88%< 15% (Extensive decomposition)
Reaction Kinetics Rapid (1-2 hours at -78 °C to RT)Sluggish (>12 hours, requires heating)
Primary Byproducts Trace elimination products SN​2′ adducts, E2 elimination, unreacted SM
Post-Alkylation Epoxidation Clean conversion to methyl ketoneMixed epoxides, silanol elimination
Overall Annulation Success Optimal (Stork-Jung standard)Not synthetically viable

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints to confirm isomeric purity and reaction success.

Protocol 1: Synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Adapted from the optimized succinct method by Singletary et al.[2],[1]

Causality Check: The synthesis begins with the hydromagnesiation of 2-butynol, followed by TMSCl trapping to yield (E)-3-trimethylsilylbut-2-en-1-ol. The strictly controlled titanium-catalyzed hydromagnesiation ensures exclusive (E)-stereoselectivity[1].

  • Reagent Preparation: In an oven-dried, argon-purged flask, dissolve (E)-3-trimethylsilylbut-2-en-1-ol (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M)[2].

  • Chlorination: Cool the mixture to 0 °C in an ice bath. Slowly add N-chlorosuccinimide (NCS, 1.1 equiv, freshly recrystallized from dioxane/carbon tetrachloride)[2].

    • Why NCS/ PPh3​ ? The Appel-type reaction conditions crucially avoid allylic transposition (no SN​2′ ), preserving the strictly (E)-geometry of the double bond.

  • Reaction Progression: Stir the reaction mixture for 1 hour at 0 °C, then warm to room temperature for 4 hours[2].

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting alcohol ( Rf​≈0.3 ) should completely disappear, replaced by a non-polar UV-active spot ( Rf​≈0.8 ).

  • Workup & Isolation: Concentrate the mixture in vacuo. Triturate the residue with cold hexanes to precipitate triphenylphosphine oxide ( Ph3​P=O ). Filter through a short pad of neutral alumina[5].

  • Validation Checkpoint 2 (NMR): 1H NMR ( CDCl3​ ) must show the vinylic proton as a characteristic triplet of quartets at δ 6.02 ppm, and the CH2​Cl protons as a doublet at δ 3.93 ppm[5]. The absence of a vinylic signal around δ 5.5 ppm confirms the total absence of the (Z)-isomer.

Protocol 2: Regiospecific Enolate Trapping & Annulation
  • Enolate Generation: Generate the kinetic lithium enolate of the target ketone using LDA in THF at -78 °C[1].

  • Alkylation: Add 1.2 equivalents of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane dropwise.

  • Validation Checkpoint 3 (MS): Quench an aliquot with NH4​Cl . GC-MS should indicate the mass of the alkylated adduct ( [M]+=Ketone+146 amu ).

  • Oxidative Unmasking: Treat the resulting vinylsilane with mCPBA to afford the ketone, which is now poised for aldol cyclization and dehydration[1].

G Enolate Unstabilized Enolate Alkylation Alkylation (SN2) Enolate->Alkylation Reagent (E)-Vinylsilane Reagent Reagent->Alkylation Intermediate Vinylsilane Adduct Alkylation->Intermediate Oxidation Epoxidation & Rearrangement Intermediate->Oxidation Diketone 1,5-Diketone Surrogate Oxidation->Diketone Cyclization Aldol Cyclization & Dehydration Diketone->Cyclization Product Robinson Annulation Product Cyclization->Product

Workflow of the Stork-Jung Robinson Annulation using the (E)-vinylsilane reagent.

References

  • Singletary, J. A.; Lam, H.; Dudley, G. B. "A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent." The Journal of Organic Chemistry 2005, 70 (2), 739-741. URL: [Link]2],[1],[5]

  • Stork, G.; Jung, M. E. "Vinylsilanes as carbonyl precursors. Use in annelation reactions." Journal of the American Chemical Society 1974, 96 (11), 3682-3684. URL: [Link]3]

  • Rossier, M.; et al. "Conjugate additions with organozinc reagents." Beilstein Journal of Organic Chemistry 2015, 11, 236. URL: [Link]4]

Sources

Comparative

Comparative Substitution Dynamics: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane vs. Allyl Chloride

Introduction In advanced organic synthesis and drug development, the precise installation of functionalized carbon frameworks hinges on the selection of optimal electrophiles. While simple allylic halides like allyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In advanced organic synthesis and drug development, the precise installation of functionalized carbon frameworks hinges on the selection of optimal electrophiles. While simple allylic halides like allyl chloride are ubiquitous for introducing terminal alkenes, complex target molecules often require bifunctional reagents that can dictate sequential cascade reactions.

This guide provides an in-depth comparative analysis of allyl chloride and ((E)-3-Chloro-1-methylpropenyl)trimethylsilane —the precursor to the highly versatile Stork-Jung vinylsilane Robinson annulation reagent[1]. By examining the causality behind their reactivity, researchers can strategically select the appropriate electrophile for their synthetic workflows.

Structural Causality and Mechanistic Divergence

The fundamental difference in the substitution profiles of these two reagents stems from steric shielding and electronic modulation.

  • Allyl Chloride (Standard Allylation): As an unhindered, primary allylic electrophile, allyl chloride reacts rapidly with a wide array of nucleophiles (enolates, amines, thiolates). However, its lack of steric bulk makes it susceptible to regiochemical ambiguity. Depending on the hardness/softness of the nucleophile and the presence of transition metal catalysts, substitution can occur via direct SN2 (attack at C3) or SN2' (attack at C1, shifting the double bond).

  • ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (Vinylsilane Alkylation): This reagent features an allylic chloride coupled with a vinylsilane moiety. The presence of the bulky trimethylsilyl (TMS) group and a methyl group at the C1 position imposes severe steric hindrance[1]. This architectural bias completely shuts down the SN2' pathway. Incoming nucleophiles are forced to attack the primary C3 carbon exclusively via an SN2 mechanism. Furthermore, while the carbon-silicon bond is highly electron-releasing and stabilizes positive charge development via hyperconjugation, vinylsilanes are significantly less nucleophilic than their allylsilane counterparts, allowing the alkene to remain inert during the initial substitution event[2].

Pathways Nuc Nucleophile (e.g., Enolate) AC Allyl Chloride Nuc->AC Fast SN2 (Minor SN2') VS ((E)-3-Chloro-1-methylpropenyl) trimethylsilane Nuc->VS Strict SN2 (Sterically Guided) ProdAC Terminal Alkene (Standard Allylation) AC->ProdAC ProdVS Vinylsilane Adduct (Latent Electrophile) VS->ProdVS Downstream Robinson Annulation Cascade ProdVS->Downstream Electrophilic Desilylation

Mechanistic divergence between standard allylation and vinylsilane-mediated alkylation.

Downstream Synthetic Utility

The true value of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane lies in its post-substitution utility.

  • Latent Electrophilicity: Once the substitution is complete, the resulting vinylsilane acts as a masked ketone. Vinylsilanes undergo electrophilic substitution where the silyl group directs the regiochemistry of incoming electrophiles, typically with retention of configuration[3].

  • Robinson Annulation: In the Stork-Jung methodology, the vinylsilane adduct is epoxidized and treated with acid to reveal a reactive intermediate that undergoes intramolecular aldol condensation. It effectively acts as a stable equivalent to the highly reactive and polymerization-prone methyl vinyl ketone[1].

Quantitative Performance Comparison

ParameterAllyl Chloride((E)-3-Chloro-1-methylpropenyl)trimethylsilane
Primary Substitution Mechanism SN2 (Competitive SN2' possible)Strict SN2 (SN2' sterically blocked)
Electrophilicity Very HighModerate to High
Steric Hindrance at Alkene MinimalSevere (TMS and Methyl groups)
Product Functional Group Terminal AlkeneVinylsilane
Downstream Utility Ozonolysis, Metathesis, HydroborationElectrophilic Desilylation, Robinson Annulation
Base Stability Prone to elimination under harsh conditionsHighly stable to strong bases (e.g., LDA)

Validated Experimental Protocols

As a self-validating system, the following protocols highlight the necessary procedural adjustments required when transitioning from a simple allylic electrophile to a sterically demanding vinylsilane.

Protocol A: General Enolate Allylation (Allyl Chloride)

Objective: Standard α-allylation of a ketone enolate.

  • Enolate Generation: Dissolve diisopropylamine (1.05 equiv) in anhydrous THF at -78 °C. Add n-BuLi (1.0 equiv) dropwise. Causality: Kinetic deprotonation at -78 °C prevents thermodynamic equilibration, ensuring regioselective enolate formation.

  • Substrate Addition: Add the target ketone (1.0 equiv) dropwise. Stir for 30 minutes.

  • Alkylation: Add allyl chloride (1.2 equiv) directly to the mixture. Causality: The high electrophilicity and lack of steric bulk of allyl chloride allow for rapid SN2 substitution without the need for polar aprotic additives.

  • Quench: Quench with saturated aqueous NH₄Cl after 1 hour and extract with ethyl acetate.

Protocol B: Stork-Jung Reagent Alkylation (((E)-3-Chloro-1-methylpropenyl)trimethylsilane)

Objective: Alkylation to install a latent Michael acceptor for subsequent annulation[1].

  • Enolate Generation: Prepare the lithium enolate in THF at -78 °C using LDA as described above.

  • Additive Introduction: Add DMPU or HMPA (2.0 equiv) to the enolate solution. Causality: The Stork-Jung precursor is significantly bulkier than allyl chloride. Polar aprotic additives are strictly required to break up lithium enolate hexamers/tetramers into highly reactive monomers, compensating for the reduced electrophilicity of the substituted allylic chloride.

  • Alkylation: Add ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (1.1 equiv). Warm the reaction to -20 °C or 0 °C. Causality: The steric bulk of the TMS group necessitates a higher activation energy for the SN2 transition state; thus, a slight temperature increase is required to drive the reaction to complete conversion.

  • Isolation: Quench with NH₄Cl and extract with diethyl ether. The resulting vinylsilane is highly stable and can be purified via standard silica gel chromatography.

RegioControl Substrate TMS-C(CH3)=CH-CH2Cl C3 C3 Attack (SN2) Substrate->C3 Nucleophilic Trajectory C1 C1 Attack (SN2') Substrate->C1 Nucleophilic Trajectory Success Primary Carbon (Kinetically Favored) C3->Success Blocked Blocked by TMS & CH3 (Steric Shielding) C1->Blocked X

Steric shielding by the trimethylsilyl and methyl groups prevents SN2' attack.

References

  • A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent | The Journal of Organic Chemistry - ACS Publications | 1

  • Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects | ResearchGate | 2

  • Electrophilic substitution of unsaturated silanes | Wikipedia | 3

Sources

Validation

Spectroscopic Validation of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Purity: A Comparative Methodological Guide

As a Senior Application Scientist, ensuring the stereochemical and chemical fidelity of organosilicon reagents is paramount for reproducible downstream synthesis. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 1163...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the stereochemical and chemical fidelity of organosilicon reagents is paramount for reproducible downstream synthesis. ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)[1] is a highly specialized intermediate, predominantly utilized as a precursor to the Stork-Jung vinylsilane reagent for stereoselective Robinson annulations[2].

In complex drug development and total synthesis workflows, the stereochemical purity of this vinylsilane directly dictates the diastereomeric excess of the resulting cyclohexenone architectures. This guide objectively compares the performance of high-purity (E)-isomer batches against lower-grade mixed alternatives and provides self-validating, step-by-step spectroscopic protocols for rigorous purity validation.

Performance Comparison: High-Purity (E)-Isomer vs. Mixed Alternatives

When sourcing or synthesizing ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, researchers must choose between rigorously validated, high-purity (E)-isomer products and unpurified crude mixtures (often containing the (Z)-isomer and unreacted precursors).

  • Stereocontrol & Yield: The trans (E) geometry of the high-purity silane ensures predictable facial selectivity during conjugate additions. Utilizing an E/Z mixed alternative inevitably yields complex diastereomeric mixtures, halving the effective yield of the desired enantiomer and complicating chromatographic purification[2].

  • Side-Reaction Mitigation: Lower-grade alternatives frequently harbor trace volatile impurities, such as unreacted allyl chlorides or siloxane degradation products. These contaminants can poison transition-metal catalysts or initiate unwanted side reactions, leading to batch-to-batch irreproducibility.

Analytical Alternatives for Purity Validation

To objectively validate the purity of this critical silane, we must employ orthogonal spectroscopic methods. Relying on a single technique often leaves blind spots in the impurity profile.

  • Quantitative 1H-NMR (qNMR): The metrological gold standard. NMR is inherently a quantitative spectroscopic tool because the resonance line intensity is directly proportional to the number of resonant nuclei[3]. It provides traceable chemical purity assessments and exact E/Z isomer ratios without requiring a reference standard of the target analyte itself[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While qNMR is unparalleled for bulk purity, GC-MS excels at detecting trace volatile genotoxic impurities (e.g., allyl chlorides) at the parts-per-million (ppm) level[5]. It is also highly effective for evaluating the stability of hydrosilanes and identifying siloxane byproducts[6].

  • Infrared Spectroscopy (FT-IR): Useful for rapid functional group verification (e.g., identifying the C=C stretch at ~1604 cm⁻¹ and Si-CH3 stretches at ~1247 cm⁻¹[2]), but entirely inadequate for quantitative isomer resolution due to overlapping vibrational bands.

Quantitative Method Comparison
Analytical Parameter1H-qNMR (Internal Calibration)GC-MS (EI Mode)FT-IR Spectroscopy
Primary Utility Absolute mass fraction purity & Isomer ratioTrace volatile impurity profilingRapid functional group verification
Limit of Detection (LOD) ~0.1 - 1.0 mol%~0.005 ppm> 2-5%
Limit of Quantification (LOQ) ~1.5% relative uncertainty~0.01 ppmNot strictly quantitative
E/Z Isomer Resolution Excellent (via distinct J-coupling)Moderate (requires baseline RT separation)Poor (overlapping vibrational bands)
Self-Validation Mechanism Internal Standard (e.g., DMT)Multi-point calibration curve (e.g., Dodecane)N/A

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols detail the causality behind each methodological choice.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality & Self-Validation: This protocol utilizes Dimethyl terephthalate (DMT) as an Internal Standard (IS). Because DMT's aromatic protons resonate at ~8.13 ppm, they do not overlap with the vinylic or aliphatic signals of the target silane[7]. By co-weighing the IS and the sample on a microbalance, the system self-validates: the IS integral calibrates the spectrometer's response factor for that specific sample tube, nullifying external instrument drift and ensuring metrological traceability[8].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane and ~10 mg of high-purity DMT (IS) into a clean glass vial using a calibrated microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.8 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Sonicate for 1 minute to ensure complete homogenization[7].

  • Transfer: Transfer 0.6 mL of the homogeneous solution into a standard 5 mm NMR tube.

  • Acquisition Parameters (Critical): Acquire the 1H-NMR spectrum at 500 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 s). Causality: This ensures complete spin-lattice relaxation between pulses, preventing signal saturation which would otherwise artificially deflate the quantitative integration[7].

  • Data Processing: Apply rigorous phase and baseline corrections. Integrate the DMT signal at 8.13 ppm and the distinct vinylic proton of the (E)-isomer. Integration limits must be set wide enough (e.g., 25 times the line width) to capture the full Lorentzian line shape, avoiding artificial purity inflation[9]. Calculate absolute purity using the standard mass balance equation[4].

Protocol 2: Trace Volatile Profiling via GC-MS

Causality & Self-Validation: To detect trace unreacted precursors or siloxane degradation products, GC-MS is employed orthogonally. The protocol uses an internal standard (e.g., dodecane) to construct a multi-point calibration curve. This mathematically normalizes any variations in injection volume or mass spectrometer ionization efficiency, ensuring the LOQ remains robust[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the silane sample to a concentration of 1.0 mg/mL in MS-grade ethyl acetate (EtOAc). Add dodecane to a final concentration of 0.1 mg/mL as the internal standard.

  • Instrument Setup: Inject 1.0 µL into a GC-MS equipped with a non-polar HP-5ms column (30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase separates the analytes primarily by boiling point and dispersive interactions, which is ideal for resolving structurally similar volatile silanes[6].

  • Temperature Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the specific mass-to-charge (m/z) fragments characteristic of the target silane[2] and known impurities to quantify trace volatiles down to the 0.01 ppm limit of quantification (LOQ)[5].

Orthogonal Validation Workflow

PurityWorkflow Synthesis Crude Silane Batch CAS: 116399-78-1 qNMR 1H-qNMR Analysis (E/Z Ratio & Absolute Purity) Synthesis->qNMR Aliquot 1 (CDCl3) GCMS GC-MS Profiling (Trace Volatiles & Siloxanes) Synthesis->GCMS Aliquot 2 (EtOAc) Validation Data Synthesis & Cross-Validation qNMR->Validation Purity > 98% GCMS->Validation Volatiles < 0.1% Release Validated High-Purity (E)-Isomer Reagent Validation->Release Meets Spec

Orthogonal spectroscopic workflow for validating vinylsilane purity.

References

  • A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent - acs.org[Link]

  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - nih.gov[Link]

  • Validation of quantitative NMR - nih.gov [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - mdpi.com[Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - nist.gov[Link]

  • The NMR-Purity and the new dimensions and standards of purity CA - chemadder.com[Link]

  • Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy - mdpi.com[Link]

Sources

Comparative

((E)-3-Chloro-1-methylpropenyl)trimethylsilane versus other allylsilanes in Lewis acid catalysis

Comparative Guide: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane vs. Traditional Allylsilanes in Catalysis Executive Summary & Paradigm Shift In the realm of Lewis acid-catalyzed carbon-carbon bond formation, organosila...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane vs. Traditional Allylsilanes in Catalysis

Executive Summary & Paradigm Shift

In the realm of Lewis acid-catalyzed carbon-carbon bond formation, organosilanes are indispensable tools for organic chemists and drug development professionals. However, a critical structural and functional divergence exists between traditional allylsilanes (e.g., allyltrimethylsilane) and functionalized vinylsilanes such as ((E)-3-Chloro-1-methylpropenyl)trimethylsilane .

While traditional allylsilanes act as carbon nucleophiles under Lewis acid catalysis—relying on the β-silicon effect to stabilize developing carbocations[1]—((E)-3-Chloro-1-methylpropenyl)trimethylsilane represents an inverted paradigm. It functions as a highly effective carbon electrophile (or alkylating agent). Originally developed as a precursor to the Stork-Jung Robinson annulation reagent, this compound masks a reactive enone moiety, preventing the premature polymerization often seen with unmasked methyl vinyl ketone (MVK) under catalytic conditions[2].

This guide objectively compares these two classes of organosilanes, detailing their mechanistic divergence, comparative performance, and self-validating experimental protocols.

Mechanistic Divergence in Catalysis

The Nucleophilic Paradigm: Traditional Allylsilanes

In the classic [1], a Lewis acid (such as TiCl₄ or BF₃·OEt₂) coordinates to a carbonyl oxygen, significantly lowering the electrophile's LUMO. The allylsilane, acting as a soft nucleophile, attacks the activated carbonyl. The transition state is highly stabilized by the β-silicon effect —hyperconjugation between the C-Si σ-bond and the developing empty p-orbital on the adjacent carbon. Subsequent desilylation yields a homoallylic alcohol.

The Electrophilic Paradigm: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Conversely, ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is a functionalized vinylsilane bearing an allylic chloride. Under Lewis acidic or basic enolate conditions, the C-Cl bond is the reactive center[3]. When attacked by a nucleophile (e.g., an unstabilized cyclohexanone enolate), it undergoes an S_N2 displacement. The vinylsilane moiety remains intact during this step, acting as a steric shield and a masked ketone. Subsequent oxidation (typically via mCPBA) cleaves the silyl group to reveal a 1,4-diketone, which smoothly undergoes aldol condensation to form a cyclohexenone[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between these two organosilane classes in synthetic workflows.

FeatureTraditional Allylsilanes (e.g., Allyl-TMS)((E)-3-Chloro-1-methylpropenyl)TMS
Primary Role Carbon NucleophileCarbon Electrophile / Alkylating Agent
Structural Class AllylsilaneFunctionalized Vinylsilane
Reactive Center Alkene (π-system)Allylic Chloride (C-Cl bond)
Typical Catalyst/Promoter Lewis Acids (TiCl₄, BF₃·OEt₂, SnCl₄)Bases (LDA, NaH) or Halophilic Lewis Acids
Key Stabilization Mechanism β-Silicon EffectVinylsilane steric shielding (Enone masking)
Primary Application Hosomi-Sakurai AllylationStork-Jung Robinson Annulation
Typical Yields 75% – 95% (Homoallylic Alcohols)66% – 82% (Alkylation step)[3]
End Product Homoallylic Alcohols / AminesCyclohexenones (1,4-Diketone derivatives)

Visualizing the Reaction Pathways

HosomiSakurai LA Carbonyl + Lewis Acid (TiCl4 or BF3) Act Activated Electrophile LA->Act Coordination Allyl Allylsilane Attack (Nucleophilic) Act->Allyl C-C Bond Formation Beta β-Silyl Carbocation (Stabilized) Allyl->Beta β-Silicon Effect Prod Homoallylic Alcohol (Product) Beta->Prod Desilylation

Mechanistic pathway of traditional allylsilanes acting as nucleophiles via the β-silicon effect.

StorkJung Enolate Enolate Nucleophile Alk Alkylated Vinylsilane Enolate->Alk SN2 Alkylation Silane ((E)-3-Chloro-1-methylpropenyl)TMS (Electrophile) Silane->Alk Ox Epoxidation (mCPBA) Alk->Ox Oxidation Dik 1,4-Diketone Ox->Dik Silyl Cleavage Rob Robinson Annulation Product Dik->Rob Aldol Condensation

Electrophilic application of ((E)-3-Chloro-1-methylpropenyl)TMS in Robinson annulation.

Experimental Workflows & Self-Validating Protocols

Protocol A: Lewis Acid-Catalyzed Hosomi-Sakurai Allylation (Nucleophilic)

Objective: Allylation of an aldehyde using allyltrimethylsilane.

  • Step 1: Dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78 °C.

  • Step 2: Dropwise add TiCl₄ (1.1 equiv). Causality: TiCl₄ is highly oxophilic and rapidly lowers the LUMO of the aldehyde. The strict -78 °C temperature suppresses competitive oxonium ion formation and side-reactions[1].

  • Step 3: Add allyltrimethylsilane (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Step 4: Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Self-Validation System: Monitor the reaction via TLC (UV/anisaldehyde stain). The reaction is complete when the UV-active aldehyde spot disappears. Post-workup, ¹H NMR must show diagnostic terminal alkene multiplets (δ 5.7–5.9 ppm) and the disappearance of the aldehyde proton (~δ 9.5-10.0 ppm), validating the homoallylic alcohol structure.

Protocol B: Synthesis & Application of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (Electrophilic)

Objective: Preparation of the electrophilic vinylsilane surrogate for enolate alkylation, as detailed by [3].

  • Step 1: In an oven-dried flask under argon, dissolve (E)-3-trimethylsilanylbut-2-en-1-ol (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous CH₂Cl₂.

  • Step 2: Add N-chlorosuccinimide (NCS, 1.1 equiv) at 0 °C. Causality: This Appel-type halogenation ensures the conversion of the allylic alcohol to the chloride without isomerizing the critical (E)-vinylsilane geometry[2].

  • Step 3: Stir for 1 hour at 0 °C, then 3 hours at room temperature. Concentrate the filtrate in vacuo.

  • Step 4: Purify by filtration through neutral alumina using hexanes. Causality: Neutral alumina is strictly required; standard silica gel possesses Brønsted acidity that induces premature protodesilylation of the vinylsilane[2].

  • Self-Validation System: The success of the chlorination is validated in-process by the disappearance of the broad O-H stretch (~3324 cm⁻¹) in IR spectroscopy. ¹H NMR confirmation requires observing the downfield shift of the allylic protons (δ 4.12 ppm, d, J = 7.3 Hz) and the intact trimethylsilyl singlet (δ 0.08 ppm)[2].

References

  • Singletary, J. A., Lam, H., & Dudley, G. B. "A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent." The Journal of Organic Chemistry, 2005, 70(2), 739-741. URL:[Link]

  • Stork, G., & Jung, M. E. "Vinylsilanes as carbonyl precursors. Use in annelation reactions." Journal of the American Chemical Society, 1974, 96(11), 3682-3684. URL:[Link]

  • Hosomi, A. "Chemistry of allylsilanes." Accounts of Chemical Research, 1988, 21(5), 200–206. URL:[Link]

  • Wikipedia Contributors. "Lewis acid catalysis." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Validation

Analytical Comparison Guide: HPLC vs. GC-MS for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane Mixtures

Executive Summary The analysis of functionalized organosilanes, specifically ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1), presents unique analytical challenges due to the compound's volatility, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of functionalized organosilanes, specifically ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1), presents unique analytical challenges due to the compound's volatility, the reactivity of its allylic chloride moiety, and its non-polar trimethylsilyl (TMS) group. For researchers and drug development professionals utilizing this building block in cross-coupling reactions or complex molecule synthesis, selecting the correct analytical modality is critical.

This guide provides an objective, data-backed comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the qualitative and quantitative analysis of mixtures containing this compound.

Chemical Profile & Analytical Causality

Understanding the molecular structure of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is the foundation of method development:

  • Volatility & Polarity: The TMS group and low molecular weight (162.73 g/mol ) render the molecule highly volatile and non-polar, classically favoring GC-MS[1].

  • Thermal & Hydrolytic Lability: The allylic chloride is susceptible to thermal elimination (yielding a diene) and nucleophilic substitution (hydrolysis/solvolysis).

  • Chromophore Absence: The molecule lacks a strong extended conjugated system, making standard UV-Vis detection in HPLC challenging and necessitating universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2][3].

Mechanistic Method Selection

GC-MS provides superior resolution and sensitivity (parts-per-billion range) for volatile organosilanes[1]. However, high injection port temperatures can induce thermal degradation of the allylic chloride. Furthermore, high-resolution Orbitrap GC-MS systems can exhibit gas-phase reactions with trace water in the C-trap, leading to unexpected mass shifts (+3 Da or water adduction) that complicate spectral interpretation[4].

HPLC operates at ambient or near-ambient temperatures, preserving thermally labile allylic chlorides[1]. Normal-phase HPLC (NPLC) or reversed-phase HPLC (RP-HPLC) with aprotic mobile phases prevents solvolysis. However, HPLC suffers from broader peak widths and requires specialized detectors due to the lack of a strong UV chromophore[2][3].

Comparative Performance Data

The following table summarizes the experimental performance of both modalities based on validated organosilane analysis principles[1][2][3].

ParameterGC-MS (EI-Quadrupole)HPLC-ELSD (Reversed-Phase)
Primary Advantage High theoretical plates, definitive structural ID via fragmentation.Non-destructive (thermally), prevents allylic chloride elimination.
Sensitivity (LOD) 10–50 ppb1–5 ppm
Run Time 12–15 minutes20–25 minutes
Sample Preparation Direct injection (diluted in non-polar solvent like hexane).Direct injection (must match mobile phase, avoid nucleophiles).
Artifact Risks Thermal elimination of HCl; Gas-phase water adduction in ion traps[4].Solvolysis if protic solvents (H₂O/MeOH) are used without care.
Detector Electron Ionization (EI) MSEvaporative Light Scattering (ELSD) or CAD

Self-Validating Experimental Protocols

Protocol A: GC-MS Analysis (Optimized for Thermal Stability)

Objective: Minimize thermal degradation of the allylic chloride while maximizing theoretical plates.

  • Sample Preparation: Dilute the mixture to 100 µg/mL in anhydrous hexane. Ensure the solvent is dried over molecular sieves to prevent water adduction in the MS source[4].

  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm, 0.25 µm film)[3].

  • Inlet Conditions: Set the split/splitless injector to 180°C (lowered from the standard 250°C to prevent thermal elimination of HCl). Use a split ratio of 10:1.

  • Temperature Program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 150°C, then 25°C/min to 250°C (hold 3 min).

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range m/z 40–300. Monitor the molecular ion [M]⁺ and the characteristic[M-Cl]⁺ and [M-CH3]⁺ fragments.

  • Validation Step: Inject a standard of known purity. If a peak corresponding to the diene (loss of HCl, m/z 126) exceeds 2% relative area, lower the inlet temperature by 10°C.

Protocol B: HPLC-ELSD Analysis (Optimized for Hydrolytic Stability)

Objective: Analyze the mixture without thermal stress, utilizing aprotic conditions to prevent solvolysis.

  • Sample Preparation: Dilute the sample to 1 mg/mL in anhydrous acetonitrile.

  • Column Selection: Use a C18 end-capped column (e.g., 150 mm × 4.6 mm, 3 µm particle size). End-capping is crucial to prevent secondary interactions between the silane and residual silanols on the stationary phase[5].

  • Mobile Phase: Isocratic elution using 100% Acetonitrile (ACN). Causality: Avoiding water prevents the hydrolysis of the allylic chloride into an allylic alcohol during the run.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detector (ELSD) Settings: Drift tube temperature 45°C, nebulizer gas (N₂) pressure 3.5 bar. Gain set to 10.

  • Validation Step: Perform consecutive injections of the same vial over 12 hours. A stable peak area confirms the absence of on-column or in-vial degradation.

Decision Workflow Visualization

The following diagram outlines the logical decision-making process for analyzing ((E)-3-Chloro-1-methylpropenyl)trimethylsilane mixtures.

SilaneAnalysis Start Sample Mixture: ((E)-3-Chloro-1-methylpropenyl)TMS CheckThermal Is thermal degradation (HCl loss) acceptable/quantifiable? Start->CheckThermal GCMS Proceed with GC-MS (Low Inlet Temp: 180°C) CheckThermal->GCMS Yes CheckImpurities Are high-MW or non-volatile impurities present? CheckThermal->CheckImpurities No CheckImpurities->GCMS No HPLC Proceed with HPLC-ELSD (Aprotic Mobile Phase) CheckImpurities->HPLC Yes NPLC Normal Phase HPLC (Hexane/EtOAc) HPLC->NPLC RPHPLC Reversed Phase HPLC (100% ACN) HPLC->RPHPLC

Caption: Decision tree for selecting GC-MS vs. HPLC for allylic organosilane analysis.

Conclusion

For the routine analysis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, GC-MS remains the gold standard due to the compound's high volatility and the technique's superior resolving power[1]. However, analysts must strictly control inlet temperatures to prevent thermal degradation of the allylic chloride. In cases where thermal lability compromises quantification, or when analyzing reaction mixtures containing high-molecular-weight cross-coupling byproducts, HPLC coupled with ELSD using aprotic mobile phases provides a robust, non-destructive alternative[1][2][3].

References

  • National Institutes of Health (NIH). (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC. Retrieved from [Link]

  • ChemBuyersGuide. BOC Sciences Product Catalog: ((E)-3-CHLORO-1-METHYLPROPENYL)TRIMETHYLSILANE. Retrieved from[Link]

  • Wiley Analytical Science. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from[Link]

  • LabRulez LCMS. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

  • Doria. GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Retrieved from [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ((E)-3-Chloro-1-methylpropenyl)trimethylsilane

As a Senior Application Scientist, I approach the handling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)[1] not just as a compliance exercise, but as a critical intersection of chemical reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane (CAS: 116399-78-1)[1] not just as a compliance exercise, but as a critical intersection of chemical reactivity and operational design. This bifunctional molecule combines the potent electrophilicity of an allylic chloride with the moisture-sensitive, highly volatile nature of an organosilane[2].

To handle this reagent safely and effectively, we must move beyond basic safety data sheets and understand the mechanistic causality behind our protective measures. When exposed to ambient moisture, the silane moiety can undergo rapid hydrolysis, evolving toxic and corrosive hydrogen chloride (HCl) gas[3]. Simultaneously, the allylic chloride moiety acts as a severe lachrymator and a potent alkylating agent capable of causing deep chemical burns[4].

Below is the comprehensive, self-validating guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

I. Quantitative Hazard & Physicochemical Data

To engineer a safe workspace, we must first quantify the threat. The following table summarizes the critical physicochemical thresholds and their direct operational implications.

ParameterQuantitative ValueMechanistic Rationale & Operational Implication
HCl TLV (Ceiling) 2 ppmHydrolysis byproduct threshold. Dictates mandatory use of a certified chemical fume hood[5].
HCl IDLH 50 ppmImmediately Dangerous to Life or Health limit. Requires full laboratory evacuation upon a major spill[5].
Flash Point < 0 °C (Estimated)Highly flammable. Requires strict elimination of static discharge and use of grounded, non-sparking tools[6].
Explosive Limits ~3% (LEL) / 11.2% (UEL)Vapor accumulation risk. Requires continuous exhaust ventilation (>100 fpm face velocity).

II. The PPE Matrix: Causality-Driven Protection

Standard laboratory attire is insufficient for bifunctional organosilanes. Every piece of PPE must be selected based on the specific chemical degradation pathways of the reagent.

  • Hand Protection: Double-Gloving System

    • Specification: Inner layer of standard Nitrile; outer layer of heavy-duty Neoprene or extended-cuff Nitrile[5][6].

    • Causality: Allylic chlorides are highly lipophilic and rapidly permeate standard latex and thin nitrile via polymer swelling and dehydrochlorination[7]. The outer glove acts as a sacrificial barrier against the alkylating agent, while the inner glove maintains a pristine dermal shield.

  • Eye & Face Protection: Dual-Barrier Shielding

    • Specification: Unvented chemical splash goggles paired with a full polycarbonate face shield[3][5].

    • Causality: Exothermic hydrolysis triggered by accidental moisture exposure can cause violent liquid spattering. Direct contact with the allylic chloride causes immediate, irreversible corneal alkylation and severe chemical burns[4].

  • Body Protection: Thermal & Chemical Resistance

    • Specification: Flame-Resistant (FR) lab coat (e.g., Nomex®) worn over fully covering cotton clothing. No synthetic fabrics (polyester/acrylic)[5].

    • Causality: Organosilanes possess extremely low flash points and can spontaneously ignite if localized heat from hydrolysis reaches the autoignition threshold[6]. Synthetic fabrics will melt directly into the skin during a flash fire.

  • Respiratory Protection: Emergency Standby

    • Specification: NIOSH-approved full-face respirator equipped with an organic vapor/acid gas cartridge (yellow band)[5].

    • Causality: While all work must occur in a fume hood, a respirator must be immediately accessible to protect against sudden HCl off-gassing during a containment breach or spill cleanup.

III. Operational Plan: A Self-Validating Workflow

The following protocol utilizes a self-validating design: each step contains a built-in checkpoint to confirm the physical integrity of the system before proceeding.

Step 1: Environmental Preparation & Inertion

  • Action: Purge all reaction vessels, Schlenk lines, and transfer equipment with high-purity, dry argon or nitrogen. Ensure the fume hood is clear of any aqueous reagents or protic solvents[8].

  • Causality: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane reacts violently with protic sources, degrading the reagent and generating hazardous HCl gas[3].

  • Validation Checkpoint: Introduce a 0.1 mL test aliquot of the silane into the purged vessel. If any white fumes (HCl vapor) are observed, the system is not anhydrous. Abort the transfer, quench the aliquot, and re-purge the system.

Step 2: Reagent Transfer

  • Action: Transfer the liquid using a glass syringe equipped with a PTFE (Teflon) plunger tip, or via a stainless-steel cannula under positive argon pressure.

  • Causality: The allylic chloride moiety will rapidly attack and degrade standard rubber septa and plastic syringe plungers, leading to catastrophic leaks and sample contamination.

  • Validation Checkpoint: Maintain a slight positive pressure (bubbler observation) during transfer. A steady, slow bubble rate confirms that ambient, moisture-laden air is not being pulled into the reaction matrix.

Step 3: Reaction Execution & Thermal Control

  • Action: Conduct all additions dropwise while maintaining the receiving flask in an ice-water or dry ice/acetone bath, depending on the nucleophile.

  • Causality: Substitution reactions involving allylic chlorides are highly exothermic. Uncontrolled heat will volatilize the trimethylsilane derivative, pressurizing the vessel and risking an explosion[6].

  • Validation Checkpoint: Monitor the internal thermocouple. The temperature must not spike more than 5 °C during the addition phase.

IV. Emergency Response & Disposal Routing

G A Pre-Operation: Inert Atmosphere Setup B Don PPE Matrix (FR Coat, Nitrile, Goggles) A->B C Schlenk Line Transfer (Glass/PTFE only) B->C D Containment Breach or Spill? C->D E Emergency Response: Dry Sand/Vermiculite (NO WATER) D->E  Yes (Spill)   F Reaction Execution & Thermal Control D->F  No (Nominal)   G Waste Segregation: Halogenated Organics E->G F->G

Caption: Operational workflow and emergency decision matrix for handling reactive allylic organosilanes.

Spill Management (The "No Water" Rule) If a spill occurs, under no circumstances should water be used for cleanup [3]. Water will react with the silane to create a massive cloud of HCl gas.

  • Evacuate personnel without respiratory protection.

  • Eliminate all ignition sources immediately[9].

  • Cover the spill completely with dry sand, vermiculite, or a specialized inert chemical absorbent[5][10].

  • Sweep the absorbed material using non-sparking tools into a highly ventilated, chemical-resistant waste drum.

Fire Protocols Due to its reactivity, water must NOT be used as an extinguishing agent for chlorosilane fires[3]. Use a Class B dry chemical extinguisher or alcohol-resistant foam to smother the flames[9].

Waste Disposal Collect all reaction waste, contaminated gloves, and empty vials in a designated, clearly labeled Halogenated Organic Waste container. Do not mix with aqueous waste streams or heavy metal waste. Keep the waste container vented or loosely capped initially to prevent pressure buildup from residual HCl off-gassing, then seal tightly for environmental health and safety (EHS) pickup[6].

V. References

  • The Journal of Organic Chemistry - ACS Publications. "A Succinct Method for Preparing the Stork−Jung Vinylsilane Robinson Annulation Reagent". Available at: [Link]

  • Global Silicones Council. "GLOBAL SAFE HANDLING OF CHLOROSILANES". Available at: [Link]

  • Gelest, Inc. "CHLOROSILANE, 95% SDS". Available at: [Link]

  • Scribd. "Safe Handling of Chlorosilanes Guide". Available at: [Link]

  • Dow Chemical Company. "SAFETY DATA SHEET - Organosilane solution". Available at: [Link]

  • Trusco-Sterra2. "SAFETY DATA SHEET - Organosilane". Available at: [Link]

  • National Institutes of Health (PMC). "Stability of nitrile and vinyl latex gloves under repeated disinfection cycles". Available at:[Link]

Sources

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